RG7800
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFRQCMDLBNZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Blueprint of RG7800 (Risdiplam): A Deep Dive into its Mechanism of Action in SMN2 Splicing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spinal Muscular Atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. While the SMN1 gene is absent or mutated in SMA patients, a nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. RG7800, and its close analog risdiplam (Evrysdi®), represent a class of small molecule splicing modifiers designed to correct this defect in SMN2. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound modulates SMN2 splicing, leading to increased full-length SMN protein production. We present a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows to offer a comprehensive resource for the scientific community.
The Core Mechanism: A Dual-Binding Approach to Splicing Correction
This compound and its analogs employ a sophisticated mechanism that involves binding to two specific sites on the SMN2 pre-mRNA, thereby promoting the inclusion of exon 7.[1][2] This dual-binding strategy enhances the specificity and efficacy of the molecule.
The two key binding sites are:
-
The 5' Splice Site (5'ss): Located at the junction of exon 7 and intron 7, this site is inherently weak in SMN2 pre-mRNA, leading to inefficient recognition by the spliceosome.
-
Exonic Splicing Enhancer 2 (ESE2): An intronic splicing enhancer element located within exon 7.[1][2]
The binding of this compound to these sites initiates a cascade of molecular events that rectifies the splicing defect:
-
Stabilization of the U1 snRNP Complex: this compound binds to the weak 5'ss of exon 7 and stabilizes the interaction with the U1 small nuclear ribonucleoprotein (snRNP), a critical component of the spliceosome.[2] This stabilization effectively strengthens the splice site, making it more recognizable to the splicing machinery.
-
Displacement of Splicing Repressors: The binding of this compound to the ESE2 site is believed to cause a conformational change in the pre-mRNA structure. This change leads to the displacement of heterogeneous nuclear ribonucleoprotein G (hnRNP G), a known splicing repressor that contributes to exon 7 skipping.
-
Recruitment of Splicing Activators: The altered conformation of the pre-mRNA, facilitated by this compound, is thought to promote the recruitment of positive splicing factors, such as Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) and KH-type Splicing Regulatory Protein (KHSRP), which further enhance the inclusion of exon 7.
This coordinated action of stabilizing the spliceosome at the 5'ss and remodeling the regulatory landscape at the ESE2 region shifts the splicing equilibrium towards the production of full-length SMN2 mRNA.
Signaling Pathway Diagram
Caption: this compound's dual-binding mechanism on SMN2 pre-mRNA.
Quantitative Efficacy of this compound/Risdiplam
The ability of this compound and risdiplam to increase full-length SMN protein has been demonstrated across a range of preclinical and clinical studies. Below are tables summarizing the key quantitative findings.
Preclinical Data: In Vitro and In Vivo Models
| Model System | Compound | Concentration/Dose | Treatment Duration | SMN Protein Increase (Fold Change vs. Control) | Reference |
| SMA Type I Patient-Derived Fibroblasts | Risdiplam | Not Specified | Not Specified | Increased levels observed | |
| SMA Type I iPSC-Derived Motor Neurons | Risdiplam | Not Specified | Not Specified | Increased levels observed | |
| C/C-allele SMA Mice (mild phenotype) | This compound | 10 mg/kg/day | 10 days | Brain: ~1.8-fold, Muscle: ~1.6-fold | |
| C/C-allele SMA Mice | Risdiplam | 0.1 mg/kg/day | Not Specified | Brain: 28% increase, Muscle: 32% increase | |
| C/C-allele SMA Mice | Risdiplam | 1 mg/kg/day | Not Specified | Brain: 206% increase, Muscle: 210% increase | |
| SMAΔ7 Mice (severe phenotype) | This compound | Not Specified | Not Specified | Dose-dependent increase |
Clinical Trial Data: FIREFISH and SUNFISH Studies
| Clinical Trial | Patient Population | Treatment | Treatment Duration | Key Outcome | Result | Reference |
| FIREFISH (Part 1) | Infants with Type 1 SMA (1-7 months) | Risdiplam (high dose: 0.2 mg/kg/day) | 4 weeks | Median SMN Protein Increase in Blood | ~2-fold increase from baseline | |
| FIREFISH (Part 1) | Infants with Type 1 SMA (1-7 months) | Risdiplam (high dose) | 12 months | Infants able to sit without support for ≥5 seconds | 41% (7 of 17) | |
| SUNFISH (Part 1) | Patients with Type 2 or 3 SMA (2-25 years) | Risdiplam | 4 weeks | Median SMN Protein Increase in Blood | ~2-fold increase from baseline, sustained for at least 12 months | |
| SUNFISH (Part 2) | Patients with Type 2 or 3 SMA (2-25 years) | Risdiplam | 12 months | Mean Change from Baseline in MFM32 Score | +1.55 point improvement vs. placebo (p=0.0156) | |
| SUNFISH (Part 2) | Patients with Type 2 or 3 SMA (2-5 years) | Risdiplam | 12 months | Patients with ≥3 point increase in MFM32 Score | 78.1% vs. 52.9% for placebo | |
| SUNFISH (Part 2) | Patients with Type 2 or 3 SMA (18-25 years) | Risdiplam | 12 months | Patients with disease stabilization (≥0 point change in MFM32) | 57.1% vs. 37.5% for placebo |
Key Experimental Protocols
This section provides detailed methodologies for the core experiments used to characterize the mechanism and efficacy of this compound.
SMN2 Splicing Reporter Assay (Luciferase-Based)
This assay is designed to quantitatively measure the inclusion of SMN2 exon 7 in a cellular context. A reporter construct is engineered where the luciferase gene is only in-frame and expressed when exon 7 is included in the final mRNA transcript.
Experimental Workflow Diagram
Caption: Workflow for the SMN2 luciferase reporter assay.
Protocol:
-
Cell Culture:
-
Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Transfect cells with an SMN2 minigene luciferase reporter plasmid. This plasmid typically contains SMN2 exons 6, 7, and 8, with the luciferase gene fused in-frame to exon 8 only when exon 7 is included. Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 1x Cell Lysis Buffer to each well and incubate for 5 minutes at room temperature with gentle shaking.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the this compound-treated wells to the vehicle-treated control wells to determine the fold-change in exon 7 inclusion.
-
RT-qPCR for SMN2 Exon 7 Inclusion
This method directly quantifies the relative abundance of SMN2 transcripts containing exon 7 (full-length) versus those lacking it (delta-7).
Experimental Workflow Diagram
Caption: Workflow for RT-qPCR analysis of SMN2 splicing.
Protocol:
-
RNA Extraction:
-
Extract total RNA from this compound-treated and control cells or tissues using a suitable RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers specific for full-length and/or delta-7 SMN2 transcripts, and a suitable qPCR master mix.
-
Primer Design:
-
Forward primer can be designed in exon 6.
-
Reverse primers can be designed to span the exon 6-8 junction (for delta-7) and the exon 7-8 junction (for full-length).
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each transcript.
-
Calculate the relative expression of full-length SMN2 to a housekeeping gene and/or to the delta-7 transcript using the ΔΔCt method.
-
Western Blotting for SMN Protein Quantification
This technique is used to detect and quantify the amount of SMN protein in cell or tissue lysates.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of SMN protein.
Protocol:
-
Protein Lysate Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN monoclonal antibody, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, diluted in blocking buffer) for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the SMN protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative fold-change in SMN protein levels.
-
Conclusion
This compound (risdiplam) represents a significant advancement in the treatment of Spinal Muscular Atrophy, offering an orally administered therapy that addresses the root cause of the disease. Its sophisticated dual-binding mechanism of action on SMN2 pre-mRNA provides a powerful example of how small molecules can be designed to modulate RNA splicing with high specificity and therapeutic benefit. The quantitative data from both preclinical and clinical studies robustly demonstrate its efficacy in increasing functional SMN protein levels, leading to meaningful clinical improvements for patients with SMA. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism and efficacy of this and other splicing-modifying compounds. As our understanding of the intricate regulation of RNA processing continues to grow, the principles underlying the development of this compound will undoubtedly pave the way for novel therapeutic strategies for a range of genetic disorders.
References
The Role of RG7800 in Survival Motor Neuron Protein Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is the loss or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, the levels are insufficient to prevent disease. RG7800 (RO6885247) is an orally bioavailable small molecule designed as an SMN2 splicing modifier to increase the production of full-length, functional SMN protein. This document provides a detailed technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, and outlines the experimental methodologies used in its evaluation. While showing promise in early clinical trials, the development of this compound was discontinued due to preclinical safety findings.
Mechanism of Action: Modulating SMN2 Pre-mRNA Splicing
The core function of this compound is to correct the defective splicing of SMN2 pre-messenger RNA (pre-mRNA), thereby increasing the inclusion of exon 7 in the final mRNA transcript.[1][2] This results in the translation of a stable, full-length SMN protein that is identical to that produced by the SMN1 gene.
The splicing of SMN2 exon 7 is a complex process regulated by a balance of cis-acting RNA sequences and trans-acting protein splicing factors. A critical difference between SMN1 and SMN2 is a single, translationally silent C-to-T transition at position 6 of exon 7 in SMN2. This change disrupts an Exonic Splicing Enhancer (ESE) element recognized by the splicing factor SF2/ASF and may create an Exonic Splicing Silencer (ESS) that binds the inhibitory protein hnRNP A1.[2][3][4] Additionally, an Intronic Splicing Silencer (ISS-N1) downstream of exon 7 also contributes to its exclusion.
While the precise binding sites of this compound on SMN2 pre-mRNA have not been definitively published, studies on structurally related small molecules, such as risdiplam (a successor to this compound), provide significant insights. These molecules are understood to bind to two distinct sites on the SMN2 pre-mRNA: one in the region of Exonic Splicing Enhancer 2 (ESE2) within exon 7, and another at the 5' splice site (5'ss) of intron 7. This binding is thought to stabilize a specific ribonucleoprotein (RNP) complex. This stabilization is believed to displace inhibitory factors, such as hnRNP G, and promote the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site, a crucial step for the recognition and inclusion of exon 7 by the spliceosome.
Preclinical Evidence
The efficacy of this compound was evaluated in various preclinical models, including SMA patient-derived cells and mouse models of the disease.
In Vitro Studies
Studies using fibroblasts from SMA patients demonstrated that treatment with this compound and similar compounds leads to a significant increase in the inclusion of exon 7 in SMN2 mRNA and a corresponding increase in full-length SMN protein levels.
In Vivo Animal Studies
This compound was assessed in established mouse models of SMA, which are crucial for evaluating in vivo efficacy and systemic effects.
-
SMAΔ7 Mouse Model: This is a severe model of SMA that exhibits a phenotype reflective of Type I SMA in humans, with a short lifespan.
-
C/C-allele Mouse Model: This model represents a milder form of SMA, with a normal lifespan but observable muscle weakness.
In these models, oral administration of this compound resulted in a dose-dependent increase in SMN protein levels in both the central nervous system (CNS) and peripheral tissues, including muscle. This led to significant improvements in survival and motor function in the severe SMAΔ7 model.
Clinical Data: The MOONFISH Trial
This compound was the first small-molecule SMN2 splicing modifier to advance to human clinical trials. The key study was the MOONFISH trial (NCT02240355), a Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult and pediatric patients with Type 1, 2, and 3 SMA.
Study Design and Endpoints
-
Population: Approximately 48 adult and pediatric patients with SMA.
-
Duration: 12 weeks of treatment.
-
Primary Outcome: Safety and tolerability.
-
Secondary/Pharmacodynamic Outcomes:
-
Change in full-length SMN2 mRNA levels in whole blood.
-
Change in SMN protein levels in whole blood.
-
Quantitative Results
Data from the MOONFISH trial and a preceding Phase 1 study in healthy volunteers demonstrated proof of mechanism for this compound.
| Parameter | Observation | Patient Population | Reference |
| Full-Length SMN2 mRNA | Dose-dependent increase | Healthy Volunteers | |
| Ratio of FL-SMN2 to SMN2Δ7 mRNA | Up to 3-fold increase from baseline | SMA Patients (MOONFISH) | |
| SMN Protein in Whole Blood | Up to 2-fold increase from baseline | SMA Patients (MOONFISH) |
Note: Detailed dose-escalation data from the MOONFISH trial are not publicly available due to the discontinuation of the drug's development.
The first cohort of adolescent and adult SMA patients in the MOONFISH trial received a 10 mg once-daily dose of this compound and was well-tolerated over the 12-week period. The observed up to two-fold increase in SMN protein was considered to have the potential for meaningful clinical benefit.
Experimental Protocols
Measurement of SMN2 mRNA Splicing
-
Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR).
-
Protocol: Total RNA is extracted from whole blood samples. A multiplex fluorescent RT-PCR assay is then used to simultaneously measure the levels of SMN2 mRNA transcripts containing exon 7 (full-length) and those lacking exon 7 (SMN2Δ7). This allows for the calculation of the ratio of full-length to exon 7-skipped transcripts, providing a direct measure of the splicing-modifying effect of the drug.
Measurement of SMN Protein Expression
-
Method: Electrochemiluminescence (ECL) Immunoassay.
-
Protocol: This highly sensitive immunoassay is used to quantify total SMN protein levels in whole blood lysates. The assay typically employs a capture antibody that binds to SMN protein and a detection antibody labeled with an electrochemiluminescent tag. The light emitted upon electrochemical stimulation is proportional to the amount of SMN protein in the sample. This method is preferred for its high sensitivity and low sample volume requirements.
Discontinuation of Clinical Development
In April 2015, dosing in the MOONFISH trial was suspended as a precautionary measure. This decision was based on an unexpected safety finding in a long-term animal toxicology study.
Retinal Toxicity in Preclinical Models
The safety concern arose from the observation of retinal toxicity in cynomolgus monkeys during a long-term study. It is important to note that this finding occurred at this compound concentrations higher than those administered to patients in the clinical trial. No similar safety issues were identified in any of the patients who received this compound. The specific molecular mechanism of this off-target retinal toxicity has not been detailed in public literature. However, this finding led to the discontinuation of this compound's development and prompted the development of successor molecules, like risdiplam, with an improved safety profile and reduced potential for off-target effects.
Conclusion
This compound was a pioneering oral small molecule that successfully demonstrated the viability of SMN2 splicing modification as a therapeutic strategy for Spinal Muscular Atrophy. It effectively increased full-length SMN2 mRNA and SMN protein levels in both preclinical models and human subjects. Although its development was halted due to off-target toxicity in animal studies, the learnings from the this compound program were instrumental in the subsequent development of other splicing modifiers with improved safety profiles. The data and methodologies associated with this compound remain a valuable reference for researchers and drug developers in the field of RNA-targeted therapeutics and neuromuscular diseases.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determinants of Exon 7 Splicing in the Spinal Muscular Atrophy Genes, SMN1 and SMN2 - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Discontinuation of RG7800: A Technical Overview of a Promising SMN2 Splicing Modifier for Spinal Muscular Atrophy
For Immediate Release
MARSEILLE, France & SOUTH PLAINFIELD, N.J. – RG7800 (RO6885247), an investigational, orally available small molecule designed to modify the splicing of the Survival Motor Neuron 2 (SMN2) gene, emerged from a dedicated effort to combat Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease. This technical guide provides an in-depth overview of the discovery, development, and eventual discontinuation of this compound, offering valuable insights for researchers, scientists, and drug development professionals in the field of neuromuscular disorders and RNA-targeted therapeutics.
Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein, which is critical for the survival of motor neurons. While the SMN1 gene is deficient in SMA patients, a nearly identical gene, SMN2, exists but predominantly produces a non-functional, truncated SMN protein due to the exclusion of exon 7 during pre-mRNA splicing. This compound was developed to correct this splicing defect in SMN2, thereby increasing the production of full-length, functional SMN protein.
The development of this compound was a collaborative effort involving PTC Therapeutics, Roche, and the SMA Foundation, which began with a high-throughput screening campaign to identify small molecules capable of modulating SMN2 splicing.[1]
Preclinical Development
In preclinical studies, this compound demonstrated the ability to cross the blood-brain barrier and distribute to various tissues, including the brain, spinal cord, and muscles.[1] Treatment with this compound in mouse models of SMA led to a dose-dependent increase in SMN protein levels, which correlated with significant improvements in survival and motor function.[2]
Clinical Development
The promising preclinical data propelled this compound into clinical trials. A Phase 1 study in healthy adult volunteers demonstrated that the compound was safe and well-tolerated, and importantly, showed a dose-dependent effect on SMN2 splicing.[3]
This was followed by the initiation of a Phase 1b/2a clinical trial, known as MOONFISH, in adult and pediatric patients with SMA.[1] The primary objectives of the MOONFISH study were to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the clinical development of this compound.
| Table 1: this compound Clinical Efficacy in SMA Patients (MOONFISH Trial) | |
| Parameter | Result |
| SMN Protein Increase in Whole Blood | Up to a 2-fold increase from baseline |
| Full-length SMN2 mRNA to SMN2Δ7 mRNA Ratio Increase | Up to a 3-fold increase from baseline |
| Dosage in First Patient Cohort | 10 mg once daily for 12 weeks |
Further dose-escalation data from subsequent cohorts is not publicly available.
Experimental Protocols
High-Throughput Screening (HTS) for SMN2 Splicing Modifiers
The discovery of the chemical series leading to this compound originated from a phenotypic high-throughput screen.
-
Objective: To identify small molecules that increase the inclusion of exon 7 in SMN2 pre-mRNA.
-
Assay Principle: A cell-based reporter assay was utilized. A neuroblastoma cell line was stably transfected with a reporter gene construct containing the SMN2 gene sequence spanning from exon 6 to exon 8. The inclusion of exon 7 resulted in the production of a functional reporter protein (e.g., luciferase), while the exclusion of exon 7 led to a non-functional protein.
-
Screening Process: A large chemical library was screened for compounds that increased the reporter signal, indicating enhanced exon 7 inclusion. Hits were then validated and optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
SMN Protein Quantification in Clinical Trials
A sensitive electrochemiluminescence (ECL)-based immunoassay was developed and validated for the accurate measurement of SMN protein levels in whole blood samples from patients.
-
Methodology: The assay utilized a pair of specific anti-SMN antibodies for capture and detection. The amount of light emitted upon electrochemical stimulation was proportional to the concentration of SMN protein in the sample. This method required a minimal sample volume, making it suitable for pediatric populations.
Mechanism of Action and Signaling Pathway
This compound belongs to the class of pyridopyrimidinone derivatives. Its mechanism of action involves direct interaction with the SMN2 pre-mRNA. While the precise binding details for this compound are not fully elucidated in the public domain, studies on structurally similar molecules have provided significant insights. These splicing modifiers are believed to bind to specific sites on the SMN2 pre-mRNA, including a region within exon 7 and the 5' splice site of intron 7. This binding is thought to stabilize the interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization promotes the recognition of the 5' splice site and the subsequent inclusion of exon 7 in the mature mRNA, leading to the production of full-length SMN protein.
Discontinuation of Development
Despite the promising early clinical data, the development of this compound was halted in April 2015. This decision was made as a precautionary measure following the observation of non-reversible retinal toxicity in a long-term preclinical toxicology study in cynomolgus monkeys. It is important to note that no such safety concerns were identified in the patients who had received this compound in the MOONFISH trial. The concentrations of this compound at which the retinal toxicity was observed in the animal study were higher than those administered to the human participants.
Legacy and Future Directions
The this compound program, although discontinued, was a pivotal step in the development of small molecule splicing modifiers for SMA. The knowledge gained from its development, particularly regarding the mechanism of action and the challenges of long-term safety, directly informed the development of its successor, risdiplam (RG7916). Risdiplam was optimized to have an improved safety and pharmacokinetic profile and is now an approved and valuable therapeutic option for individuals with SMA. The story of this compound serves as a critical case study in the complexities of drug development and the importance of rigorous preclinical safety evaluation. It underscores the potential of targeting RNA splicing with small molecules, a therapeutic modality that continues to hold immense promise for a range of genetic disorders.
References
Preclinical Profile of RG7800: An SMN2 Splicing Modifier for Spinal Muscular Atrophy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from insufficient levels of the Survival of Motor Neuron (SMN) protein.[1] The primary cause of SMA is the deletion or mutation of the SMN1 gene.[1] A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily generates an unstable, truncated protein.[1] RG7800 is an orally available small molecule designed to selectively modify the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein.[1][2] This document provides a comprehensive overview of the preclinical animal model data for this compound, detailing its efficacy in mouse models of SMA and the experimental protocols utilized in these key studies. Although promising in early studies, the clinical development of this compound was ultimately halted due to off-target retinal toxicity observed in non-human primates.
Core Mechanism of Action: SMN2 Splicing Modification
This compound acts by binding to specific sites on the SMN2 pre-mRNA, which influences the spliceosome's selection of splice sites. This interaction promotes the inclusion of exon 7 in the final mRNA transcript, leading to the translation of full-length and functional SMN protein. A related compound, risdiplam, which has a similar mechanism of action, has been shown to bind to two distinct sites within the SMN2 pre-mRNA, specifically targeting the exonic splicing enhancer 2 (ESE2) and a 5' splice site. This targeted binding stabilizes a ribonucleoprotein (RNP) complex that is crucial for the specific and efficient inclusion of exon 7.
Efficacy in Animal Models of Spinal Muscular Atrophy
Preclinical studies of this compound and its analogs (SMN-C compounds) were primarily conducted in the Δ7 mouse model of severe SMA. These mice carry a deletion of the mouse Smn gene and express the human SMN2 gene, recapitulating the genetic basis of the human disease.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and related SMN2 splicing modifiers.
Table 1: Effect of SMN2 Splicing Modifiers on SMN Protein Levels in Δ7 SMA Mice
| Compound | Dose | Route of Administration | Tissue | Fold Increase in SMN Protein (vs. Vehicle) | Reference |
| SMN-C3 | 10 mg/kg | Oral | Brain | ~2.5 | |
| SMN-C3 | 10 mg/kg | Oral | Muscle | ~3.0 | |
| SMN-C3 | 10 mg/kg | Oral | Spinal Cord | ~2.5 |
Table 2: Effect of SMN2 Splicing Modifiers on Survival and Motor Function in Δ7 SMA Mice
| Compound | Dose | Treatment Start | Median Lifespan (Days) | Improvement in Motor Function | Reference |
| SMN-C3 | 10 mg/kg/day | Postnatal Day 1 | >250 (vs. ~14 days for vehicle) | Significant improvement in righting reflex and grip strength | |
| This compound | Not specified | Not specified | Extended beyond 65 days | Not specified |
Detailed Experimental Protocols
Animal Models
The primary animal model used in the preclinical evaluation of this compound was the Δ7 mouse model of severe SMA. This model is characterized by a homozygous deletion of the murine Smn gene and the presence of the human SMN2 transgene. These mice exhibit a severe phenotype with a median lifespan of approximately 14 days.
Drug Administration
This compound and its analogs were administered orally to the Δ7 mice. For neonatal mice, the compounds were formulated in a suitable vehicle and administered daily via oral gavage, starting from postnatal day 1.
Measurement of SMN Protein Levels
SMN protein levels in various tissues (brain, spinal cord, muscle) were quantified using Western blotting. Tissues were harvested from treated and vehicle-control animals, and protein extracts were prepared. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for SMN protein. The intensity of the SMN protein band was then quantified and normalized to a loading control (e.g., actin).
Assessment of Motor Function
Motor function in the Δ7 mice was assessed using standardized behavioral tests, including:
-
Righting Reflex: The time taken for a mouse placed on its back to right itself onto all four paws.
-
Grip Strength: The ability of the mouse to hang onto an inverted screen.
Survival Analysis
The lifespan of treated and control mice was monitored daily. The median survival was calculated for each group to assess the impact of the treatment on longevity.
Conclusion and Discontinuation of Development
Preclinical studies in mouse models of SMA demonstrated that this compound effectively modulated the splicing of SMN2 pre-mRNA, leading to increased levels of full-length SMN protein. This increase in functional protein resulted in significant improvements in motor function and a dramatic extension of lifespan in a severe mouse model of the disease. These promising results supported the advancement of this compound into clinical trials.
However, the clinical development of this compound was halted due to the emergence of off-target retinal toxicity in long-term nonclinical safety studies conducted in cynomolgus monkeys. This adverse finding led to the development of a successor compound, risdiplam (RG7916), which was optimized to have an improved safety and pharmacokinetic profile while retaining the desired SMN2 splicing-modifying activity. The preclinical data for this compound, while not leading to a marketed drug, provided crucial proof-of-concept for the therapeutic potential of small molecule SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy.
References
The Pharmacology of RG7800: A Splicing Modifier for Spinal Muscular Atrophy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
RG7800 (RO6885247) emerged as a promising oral, small-molecule splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). This technical guide provides an in-depth overview of the pharmacology of this compound in neuromuscular disease models, focusing on its mechanism of action, preclinical efficacy, and pharmacokinetic profile. The development of this compound was ultimately halted due to safety concerns, specifically retinal toxicity observed in non-human primates. Nevertheless, the study of this compound has been instrumental in advancing the field of splicing modulation for genetic diseases and paved the way for the development of its successor, Risdiplam. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of its mechanism and experimental workflows.
Introduction
Spinal Muscular Atrophy is a devastating autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene, which results in a deficiency of the SMN protein. A nearly identical gene, SMN2, can produce functional SMN protein, but due to a single nucleotide polymorphism in exon 7, the majority of the SMN2 transcript is misspliced, leading to the exclusion of exon 7 and the production of a truncated, unstable, and non-functional SMN protein.[1][2]
This compound was developed as a selective SMN2 splicing modifier designed to increase the inclusion of exon 7 in the SMN2 mRNA, thereby leading to the production of full-length, functional SMN protein.[1][2] This approach aimed to compensate for the loss of SMN protein from the SMN1 gene and thereby ameliorate the SMA phenotype.
Mechanism of Action: Modulating SMN2 Splicing
This compound exerts its therapeutic effect by directly interacting with the SMN2 pre-messenger RNA (pre-mRNA) and modulating the splicing process.
Binding to the SMN2 Pre-mRNA-Protein Complex
This compound binds to two distinct sites on the SMN2 pre-mRNA, stabilizing a specific ribonucleoprotein (RNP) complex.[3] This interaction is crucial for its specificity. The binding sites are located at:
-
The 5' splice site (5'ss) of exon 7: this compound stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss of exon 7.
-
An exonic splicing enhancer (ESE) within exon 7: This second binding site contributes to the conformational changes that favor the inclusion of exon 7.
By binding to these sites, this compound facilitates the recruitment of the spliceosome machinery to correctly process the SMN2 pre-mRNA, leading to a higher proportion of transcripts containing exon 7.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in modulating SMN2 splicing.
Caption: Mechanism of this compound on SMN2 splicing.
Preclinical Pharmacology and Efficacy
The efficacy of this compound was evaluated in various in vitro and in vivo models of Spinal Muscular Atrophy.
In Vitro Efficacy
Quantitative data on the in vitro efficacy of this compound is summarized in the table below.
| Assay Type | Cell Line | Parameter | Value | Reference |
| SMN2 Splicing Reporter Assay | HEK293 | EC50 | Not explicitly reported for this compound, but related compounds showed low micromolar to nanomolar activity. | |
| Endogenous SMN Protein Expression | SMA Patient Fibroblasts | Fold Increase in SMN Protein | Dose-dependent increase, with a maximum average increase of 1.9 ± 0.5-fold at 1.1 µM for a related compound. |
In Vivo Efficacy in Mouse Models of SMA
This compound demonstrated significant efficacy in mouse models of SMA, leading to increased SMN protein levels, improved motor function, and extended survival.
| Animal Model | Dosing Regimen | Tissue | Parameter | Result | Reference |
| C/C-allele SMA mice | 10 mg/kg/day, oral gavage | Brain | SMN Protein Increase | Steady state reached by day 10. | |
| C/C-allele SMA mice | 10 mg/kg/day, oral gavage | Blood | SMN Protein Increase | Steady state reached by day 10. | |
| Δ7 SMA mice | Dose-dependent | Not specified | SMN Protein Increase | Dose-dependent increase observed. |
Oral administration of this compound in SMA patients resulted in up to a two-fold increase in full-length SMN protein levels in the blood.
Pharmacokinetics
The pharmacokinetic profile of this compound and related compounds was characterized in preclinical species.
| Species | Route of Administration | Dose | Key Pharmacokinetic Parameters | Reference |
| C/C-allele SMA mice | Oral gavage | 10 mg/kg | Brain SMN Protein Half-life: ~36 hours |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the pharmacology of this compound.
In Vitro Splicing Assay
Objective: To determine the effect of this compound on the splicing of SMN2 pre-mRNA in a cell-free system.
Methodology:
-
Preparation of Radiolabeled Pre-mRNA: A DNA template containing a portion of the SMN2 gene (typically spanning from exon 6 to exon 8) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) to generate a radiolabeled pre-mRNA substrate.
-
In Vitro Splicing Reaction: The radiolabeled pre-mRNA is incubated with a nuclear extract (e.g., from HeLa cells), which contains the necessary splicing factors. The reaction mixture also includes ATP and other essential salts and buffers. This compound at various concentrations is added to the reaction.
-
RNA Extraction and Analysis: After the incubation period, the RNA is extracted from the reaction mixture. The splicing products (pre-mRNA, lariat intron, and spliced mRNA) are then separated by denaturing polyacrylamide gel electrophoresis.
-
Quantification: The gel is exposed to a phosphor screen, and the radioactive bands are visualized and quantified using a phosphorimager. The ratio of spliced mRNA to pre-mRNA is calculated to determine the splicing efficiency.
Workflow Diagram:
Caption: Workflow for an in vitro splicing assay.
SMN Protein Quantification by Western Blot
Objective: To measure the levels of SMN protein in cells or tissues following treatment with this compound.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the SMN protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection and Quantification: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using an imaging system, and the intensity of the band corresponding to the SMN protein is quantified. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize the SMN protein levels.
Workflow Diagram:
Caption: Workflow for SMN protein quantification.
Toxicology and Discontinuation of Development
Despite the promising efficacy data, the clinical development of this compound was halted due to a significant safety finding. Long-term toxicology studies in cynomolgus monkeys revealed retinal toxicity. This adverse effect was not observed in earlier, shorter-term animal studies. The decision to suspend the clinical trials was made as a precautionary measure to ensure patient safety. This highlights the critical importance of long-term toxicology studies in drug development, particularly for chronically administered therapies.
Conclusion and Future Directions
This compound was a pioneering small-molecule SMN2 splicing modifier that demonstrated clear proof-of-concept for this therapeutic strategy in SMA. Although its development was terminated due to safety concerns, the knowledge gained from the this compound program was invaluable. It provided crucial insights into the mechanism of action of this class of compounds and informed the development of a successor molecule, Risdiplam (RG7916), which was optimized to have an improved safety and pharmacokinetic profile. The story of this compound serves as a compelling case study in drug development, illustrating both the potential of targeted molecular therapies and the critical hurdles that must be overcome to bring a new medicine to patients.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Review of Early-Phase Clinical Trial Results for RG7800
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results for RG7800, an investigational small molecule designed to modify the splicing of the Survival Motor Neuron 2 (SMN2) gene for the treatment of Spinal Muscular Atrophy (SMA). This document summarizes the available quantitative data, details the experimental protocols employed in the early-phase trials, and visualizes the underlying molecular pathways and experimental workflows.
Executive Summary
This compound is an orally administered, selective SMN2 splicing modifier that demonstrated promise in early-phase clinical development by targeting the underlying cause of SMA.[1] Clinical studies showed that this compound could increase the production of full-length SMN protein, which is deficient in individuals with SMA. A Phase 1 study in healthy volunteers and a subsequent Phase 1b/2a study (MOONFISH) in patients with SMA were initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2] The key finding from these early trials was a dose-dependent increase in full-length SMN2 mRNA and a notable increase in SMN protein levels, up to two-fold.[3] However, the clinical development of this compound was halted due to safety concerns, specifically retinal toxicity observed in a long-term animal study.[4][5] This led to the development of a successor compound, RG7916 (risdiplam), with an improved safety and efficacy profile.
Data Presentation
The following tables summarize the key quantitative findings from the early-phase clinical trials of this compound. Due to the early termination of the clinical program, detailed dose-escalation data from the patient trials were not publicly released. The available data primarily comes from the Phase 1 study in healthy volunteers.
Table 1: Phase 1 Study in Healthy Volunteers - Pharmacodynamic Results
| Parameter | Observation | Source |
| Full-Length SMN2 mRNA | Dose-dependent increase observed. | |
| SMN Protein in Blood | Up to a two-fold increase from baseline. |
Table 2: Overview of Early-Phase Clinical Trials for this compound
| Trial Identifier | Phase | Population | Study Design | Key Objectives | Status |
| - | 1 | Healthy Volunteers (n=48) | Single ascending dose (0.5 mg to 90 mg), placebo-controlled, double-blind. | Safety, tolerability, pharmacokinetics, and pharmacodynamics. | Completed |
| MOONFISH (NCT02240355) | 1b/2a | SMA Patients (approx. 48) | Randomized, placebo-controlled, multiple-dose. | Safety, tolerability, pharmacokinetics, and pharmacodynamics. | Terminated |
Experimental Protocols
Phase 1 Study in Healthy Volunteers
Study Design: This was a single ascending dose, placebo-controlled, double-blind study conducted in 48 healthy adult volunteers. Participants were randomized to receive a single oral dose of this compound or a placebo. The dosage of this compound ranged from 0.5 mg to 90 mg.
Outcome Measures:
-
Primary: Safety and tolerability, assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Secondary:
-
Pharmacokinetics: Characterization of the absorption, distribution, metabolism, and excretion of this compound.
-
Pharmacodynamics: Measurement of the ratio of full-length SMN2 mRNA to SMN2 mRNA lacking exon 7 (SMNΔ7) in whole blood.
-
MOONFISH Study (Phase 1b/2a) in SMA Patients
Study Design: The MOONFISH trial was a multicenter, randomized, double-blind, placebo-controlled, multiple-dose study designed to enroll approximately 48 patients with SMA. The study was terminated prematurely.
Outcome Measures:
-
Primary: Safety and tolerability of multiple doses of this compound.
-
Secondary:
-
Pharmacokinetics of this compound in SMA patients.
-
Pharmacodynamics, including changes in full-length SMN2 mRNA and SMN protein levels in the blood.
-
Quantification of SMN mRNA and Protein
SMN2 mRNA Quantification: The levels of full-length SMN2 mRNA and SMN2Δ7 mRNA were quantified from whole blood samples using a validated quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay. This method allows for the precise measurement of changes in the splicing of SMN2 pre-mRNA.
SMN Protein Quantification: SMN protein levels in blood were measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence (ECL) immunoassay. These assays utilize specific antibodies to capture and detect the SMN protein, allowing for its quantification in biological samples.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in promoting full-length SMN protein production.
Experimental Workflow for Pharmacodynamic Analysis
Caption: Workflow for analyzing pharmacodynamic biomarkers in this compound clinical trials.
References
- 1. smanewstoday.com [smanewstoday.com]
- 2. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical validation of a multiplex real-time assay to quantify SMN mRNA in patients with SMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RG7800 in Spinal Muscular Atrophy Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene. A paralogous gene, SMN2, can produce functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it only generates low levels of the full-length protein. RG7800 (also known as RO6885247) is an orally available, small molecule splicing modifier designed to correct the splicing of SMN2 pre-mRNA, thereby increasing the production of full-length, functional SMN protein.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro SMA cell culture models.
Mechanism of Action
This compound acts as a potent and selective SMN2 splicing modifier. Its mechanism of action involves binding to specific sites on the SMN2 pre-mRNA. This binding event stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. Additionally, it is understood to interact with an exonic splicing enhancer (ESE2) within exon 7, which helps to displace inhibitory factors and promote the recognition of exon 7 by the splicing machinery.[4] This dual-action mechanism effectively corrects the aberrant splicing of SMN2, leading to a significant increase in the inclusion of exon 7 in the mature mRNA transcript. Consequently, this results in elevated levels of full-length and functional SMN protein.
Data Presentation
While specific EC50 and maximal efficacy data from in vitro studies with this compound are not extensively detailed in publicly available literature, reports consistently indicate a dose-dependent increase in full-length SMN2 mRNA and SMN protein levels in SMA patient-derived fibroblasts and iPSC-derived motor neurons. Clinical trials with this compound demonstrated up to a two-fold increase in SMN protein levels in patients' blood.[1] The following table provides an illustrative summary of expected quantitative outcomes based on available information.
| Cell Model | Treatment Concentration | Outcome Measure | Expected Result | Reference |
| SMA Patient Fibroblasts | 10 nM - 1 µM | Full-Length SMN2 mRNA | Dose-dependent increase | |
| SMA Patient Fibroblasts | 10 nM - 1 µM | SMN Protein Level | Dose-dependent increase (up to 2-4 fold reported for similar compounds) | |
| SMA iPSC-derived Motor Neurons | 10 nM - 1 µM | Full-Length SMN2 mRNA | Dose-dependent increase | Qualitative reports |
| SMA iPSC-derived Motor Neurons | 10 nM - 1 µM | SMN Protein Level | Dose-dependent increase | Qualitative reports |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in SMA cell culture models.
Cell Culture of SMA Patient-Derived Fibroblasts
-
Cell Lines: Obtain SMA patient-derived fibroblast cell lines from a certified cell bank (e.g., Coriell Institute for Medical Research). Ensure the SMN1 deletion and SMN2 copy number are characterized.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells and re-seed at a 1:3 to 1:5 ratio.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.
-
Treatment: Seed SMA fibroblasts in 6-well or 12-well plates. Allow cells to adhere and reach 60-70% confluency.
-
Dosing: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control (final DMSO concentration should be ≤ 0.1%).
-
Incubation: Replace the culture medium with the drug-containing medium and incubate for 48-72 hours.
RNA Isolation and RT-qPCR for SMN2 Splicing Analysis
-
RNA Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the well using a TRIzol-based reagent or a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
Real-Time qPCR:
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use primers specific for full-length SMN2 (including exon 7) and SMN2Δ7 (lacking exon 7). A common strategy is to use a forward primer in exon 6 and reverse primers spanning the exon 6-8 junction (for SMN2Δ7) or within exon 7 (for full-length SMN2).
-
Primer Examples:
-
SMN (detects both full-length and Δ7): Fwd: 5'-GTC CAG ATT CTC TTG ATG AT-3' (Exon 6), Rev: 5'-CTA TAA CGC TTC ACA TTC CA-3' (Exon 8)
-
Full-Length SMN2 specific probe: A TaqMan probe targeting the exon 7 sequence can be used for specific quantification.
-
-
Normalize the expression of SMN2 transcripts to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the ratio of full-length SMN2 to SMN2Δ7 or the fold change in full-length SMN2 relative to the vehicle control using the ΔΔCt method.
-
Protein Extraction and Western Blot for SMN Protein Quantification
-
Protein Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein (e.g., mouse anti-SMN, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize SMN protein levels to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a valuable tool for studying the correction of SMN2 splicing in in vitro models of Spinal Muscular Atrophy. The protocols outlined above provide a robust framework for researchers to assess the efficacy of this compound and similar splicing modifiers in increasing full-length SMN protein levels. Careful execution of these experiments will yield critical data for the preclinical evaluation of potential SMA therapeutics. Although the clinical development of this compound was halted, the insights gained from its study have been instrumental in the development of its successor, risdiplam, which is now an approved therapy for SMA.
References
- 1. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diversity of splicing modifiers acting on A-1 bulged 5′-splice sites reveals rules for rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analyses of SMN1 and SMN2 Based on Real-Time LightCycler PCR: Fast and Highly Reliable Carrier Testing and Prediction of Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RG7800 Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800 is an orally administered small molecule that acts as a selective splicing modifier of the Survival of Motor Neuron 2 (SMN2) gene. In preclinical studies, this compound has been shown to increase the production of full-length SMN protein, which is deficient in Spinal Muscular Atrophy (SMA).[1][2] This document provides detailed application notes and protocols for the administration of this compound in laboratory animals, based on available preclinical data. These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound and related compounds.
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in SMA Mouse Models
| Animal Model | Administration Route | Dosing Regimen | Key Outcomes | Reference |
| SMNΔ7 Mice | Intraperitoneal (IP) | Daily injections | Increased full-length SMN transcript and protein levels, improved survival and weight.[3] | [3][4] |
| C/C-allele SMA Mice | Oral (gavage) | Daily for up to 30 days | Dose-dependent increase in SMN protein levels in blood. | |
| SMA Mouse Model | Oral | Not specified | Dose-dependent increase in SMN protein levels. |
Table 2: Pharmacokinetic and Toxicological Data for this compound and Related Compounds
| Animal Model | Compound | Administration Route | Dosing Regimen | Key Findings | Reference |
| Wild-type FVB/N Mice (adult) | SMN-C1 | Oral (gavage) | Single dose of 10 mg/kg | Characterization of plasma and brain tissue concentrations. | |
| Wild-type FVB/N Mice (neonatal) | SMN-C1 | Intraperitoneal (IP) | Single dose of 10 mg/kg | Slower elimination compared to adult mice. | |
| Cynomolgus Monkeys | This compound | Oral | Daily for 39 weeks | Development of non-reversible histological changes in the retina. |
*SMN-C1 is a structurally related SMN2 splicing modifier.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed for the study cohort.
-
Prepare the vehicle:
-
Weigh the appropriate amount of HPMC and dissolve it in sterile water to achieve a 0.5% concentration.
-
Add Tween 80 to the HPMC solution to a final concentration of 0.1%.
-
Mix thoroughly until the solution is clear.
-
-
Formulate the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg volume).
-
Vortex the mixture vigorously for 5-10 minutes to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for short intervals to aid in dispersion, avoiding overheating.
-
-
Storage and Handling:
-
Prepare the formulation fresh daily to ensure stability.
-
Store the suspension at room temperature and protect it from light.
-
Vortex the suspension immediately before each administration to ensure uniform dosing.
-
Protocol 2: Oral Gavage Administration of this compound in Adult Mice
Objective: To accurately and safely administer the prepared this compound formulation directly into the stomach of adult mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
1 mL syringes
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation:
-
Accurately weigh each mouse before dosing to calculate the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Dose Calculation:
-
Calculate the volume of the this compound suspension for each mouse based on its body weight and the desired dose.
-
-
Administration:
-
Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held in a vertical position to straighten the path to the esophagus.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus to the pre-marked depth.
-
Slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the gavage needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
-
Continue to monitor the animals daily for any adverse effects.
-
Protocol 3: Intraperitoneal (IP) Injection of this compound in Neonatal Mice
Objective: To administer this compound to neonatal mice via intraperitoneal injection, a suitable alternative when oral gavage is challenging.
Materials:
-
This compound powder
-
Vehicle: Dimethyl sulfoxide (DMSO) or a sterile saline solution (vehicle selection should be optimized for solubility and tolerability)
-
Insulin syringes with a 28-30 gauge needle
-
Animal scale (for neonatal mice)
-
PPE
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution.
-
-
Animal and Dose Preparation:
-
Weigh the neonatal mouse.
-
Calculate the required injection volume. Note that injection volumes for neonatal mice should be minimal.
-
-
Administration:
-
Securely hold the neonatal mouse, exposing the lower right or left quadrant of the abdomen.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding internal organs.
-
Gently aspirate to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the pup to its litter.
-
-
Post-Administration Monitoring:
-
Monitor the pup for any signs of distress and ensure it is accepted back by the mother.
-
Observe the injection site for any signs of irritation or inflammation.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in SMN2 splicing.
Caption: General experimental workflow for this compound efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SMN Protein Levels Following RG7800 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons due to insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause of SMA is the deletion or mutation of the SMN1 gene. A nearly identical gene, SMN2, can produce functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in most of the transcribed mRNA, resulting in a truncated and unstable protein.[1][2][3] RG7800 (also known as risdiplam) is a small molecule that acts as an SMN2 splicing modifier.[1][4] It functions by promoting the inclusion of exon 7 in the SMN2 mRNA transcript, thereby increasing the production of full-length, functional SMN protein. This document provides detailed application notes and protocols for the accurate quantification of SMN protein levels following treatment with this compound, a critical step in evaluating its therapeutic efficacy. Oral administration of this compound has been shown to increase full-length SMN2 mRNA expression in the blood of healthy adults and SMN protein levels in SMA patients by up to two-fold.
Mechanism of Action of this compound
This compound selectively binds to the SMN2 pre-mRNA and modifies its splicing pattern to include exon 7. This correction of the splicing defect leads to an increased synthesis of full-length SMN protein, which is crucial for the survival and function of motor neurons. The oral bioavailability of this compound allows for systemic distribution, potentially increasing SMN protein levels in both the central nervous system and peripheral tissues.
Quantitative Data on SMN Protein Increase after this compound (Risdiplam) Treatment
The following tables summarize the observed increase in SMN protein levels in response to this compound (risdiplam) treatment in various preclinical and clinical settings.
Table 1: Preclinical Studies with this compound in Mouse Models of SMA
| Mouse Model | Treatment Dose | Duration | Tissue | Fold Increase in SMN Protein (vs. Vehicle) | Reference |
| SMNΔ7 Mice | 1 mg/kg/day | 7 days | Brain | ~1.5-fold | |
| SMNΔ7 Mice | 1 mg/kg/day | 7 days | Muscle | ~2-fold | |
| C/C-allele Mice | 10 mg/kg/day | 28 days | Brain | Dose-dependent increase | |
| C/C-allele Mice | 10 mg/kg/day | 28 days | Blood | Dose-dependent increase |
Table 2: Clinical Trial Data for Risdiplam (this compound successor) in SMA Patients
| Clinical Trial | SMA Type | Patient Population | Treatment Dose | Duration | Baseline SMN (ng/mL, mean) | Post-treatment SMN (ng/mL, mean) | Fold Increase | Reference |
| MOONFISH (this compound) | Type 2 & 3 | Adult & Adolescent | 10 mg/day | 12 weeks | - | Up to 2-fold increase from baseline | Up to 2-fold | |
| FIREFISH (Risdiplam) | Type 1 | Infants | 0.2 mg/kg/day | 4 weeks | - | ≥2-fold median increase | ≥2-fold | |
| SUNFISH (Risdiplam) | Type 2 & 3 | Children & Adults | 0.25 mg/kg or 5 mg/day | 4 weeks | - | ≥2-fold median increase | ≥2-fold | |
| JEWELFISH (Risdiplam) | Type 1, 2, & 3 | Previously treated | Age/weight dependent | 12 months | 2.02 (Type 1), 3.30 (Type 2), 4.02 (Type 3) | Significant increase | >2-fold for some |
Experimental Protocols for Measuring SMN Protein Levels
Accurate quantification of SMN protein is essential for evaluating the efficacy of this compound. The following are detailed protocols for commonly used methods.
Enzyme-Linked Immunosorbent Assay (ELISA) for SMN Protein in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from established methods for SMN ELISA.
A. Materials and Reagents:
-
SMN ELISA Kit (e.g., Enzo Life Sciences, ADI-900-209 or similar)
-
Whole blood collected in EDTA tubes
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Lymphoprep™ or other density gradient medium
-
Cell lysis buffer (RIPA or similar, supplemented with protease inhibitors)
-
BCA Protein Assay Kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate shaker
B. Protocol:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Lymphoprep™ in a conical tube.
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat (PBMC layer) at the interface.
-
Wash the collected PBMCs with PBS and centrifuge at 250 x g for 10 minutes. Repeat the wash step.
-
Resuspend the final PBMC pellet in a known volume of PBS for cell counting.
-
-
Cell Lysis and Protein Quantification:
-
Centrifuge the counted PBMCs and resuspend the pellet in cell lysis buffer at a concentration of 10^6 - 10^8 cells/mL.
-
Incubate on ice for 30 minutes with gentle vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
ELISA Procedure (refer to kit manual for specific volumes and incubation times):
-
Prepare SMN protein standards and samples (diluted in assay buffer if necessary).
-
Add 100 µL of standards and samples to the appropriate wells of the anti-SMN antibody-coated plate.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour.
-
Wash the wells four times.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the wells four times.
-
Add 100 µL of TMB substrate and incubate for 30 minutes.
-
Add 100 µL of stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of SMN protein in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the SMN protein concentration to the total protein concentration of the lysate.
-
Western Blot for SMN Protein in Cell Lysates
This protocol provides a general framework for semi-quantitative Western blotting.
A. Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-SMN monoclonal antibody
-
Primary antibody: anti-β-actin or other loading control antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
B. Protocol:
-
Sample Preparation:
-
Lyse cells in RIPA buffer on ice for 20-30 minutes.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Determine the total protein concentration of the supernatant using a BCA assay.
-
Mix equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load samples and a protein ladder onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the SMN band intensity to the loading control band intensity to determine the relative SMN protein levels.
-
Electrochemiluminescence Immunoassay (ECLIA) for SMN Protein
ECLIA offers high sensitivity and a wide dynamic range for SMN protein quantification, particularly in small sample volumes like whole blood.
A. Principle: This sandwich immunoassay utilizes a capture antibody coated on an electrode and a detection antibody labeled with an electrochemiluminescent tag. In the presence of SMN protein, a sandwich is formed. An electrical stimulus triggers an electrochemical reaction, leading to light emission that is proportional to the amount of SMN protein.
B. General Procedure (platform-specific protocols should be followed):
-
A capture anti-SMN antibody is bound to the surface of a multi-well plate's integrated electrode.
-
Samples (e.g., whole blood lysate) and calibrators are added to the wells.
-
A detection anti-SMN antibody conjugated to an electrochemiluminescent label (e.g., a ruthenium complex) is added.
-
After incubation and washing steps, a read buffer is added.
-
The plate is placed in a specialized microplate reader, and an electrical potential is applied, initiating the light-emitting reaction.
-
The light intensity is measured to quantify the SMN protein concentration.
Conclusion
The measurement of SMN protein levels is a critical pharmacodynamic biomarker for assessing the therapeutic efficacy of SMN2-splicing modifiers like this compound. The protocols outlined in this document for ELISA, Western blotting, and ECLIA provide robust and reliable methods for quantifying changes in SMN protein expression. The choice of assay will depend on the specific research question, available sample types, and required sensitivity. Consistent and accurate application of these methods will be instrumental in the continued development and clinical evaluation of treatments for Spinal Muscular Atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. treat-nmd.org [treat-nmd.org]
- 3. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA Analysis of RG7800 Splicing Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of RNA and protein expression to assess the efficacy of RG7800, a small molecule splicing modifier designed to increase the production of functional Survival Motor Neuron (SMN) protein. The protocols outlined below are essential for preclinical and clinical research in the field of Spinal Muscular Atrophy (SMA) drug development.
Introduction
Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder caused by insufficient levels of the SMN protein. The SMN1 gene is homozygously deleted or mutated in SMA patients, leaving the nearly identical SMN2 gene as the sole source of SMN protein. However, due to a single nucleotide difference, the pre-mRNA transcribed from SMN2 undergoes alternative splicing that predominantly excludes exon 7, leading to a truncated, non-functional, and unstable SMNΔ7 protein. Only a small fraction (approximately 10-15%) of SMN2 transcripts include exon 7 to produce the full-length, functional SMN protein[1].
This compound is an orally available small molecule that modifies the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7. This results in elevated levels of full-length SMN mRNA and, consequently, functional SMN protein. Oral administration of this compound has been shown to increase full-length SMN2 mRNA expression and SMN protein levels by up to two-fold in both healthy adults and SMA patients[2][3]. These application notes detail the key experimental procedures to quantify these changes.
Mechanism of Action of this compound
This compound and similar splicing modifiers act by directly binding to the SMN2 pre-mRNA. This binding event is thought to occur at or near the 5' splice site of exon 7. This interaction stabilizes a specific conformation of the pre-mRNA, which in turn promotes the recruitment of positive splicing factors, such as the U1 small nuclear ribonucleoprotein (snRNP), and hinders the binding of inhibitory factors. The overall effect is a shift in the splicing equilibrium towards the inclusion of exon 7 in the mature mRNA.
Quantitative Data Summary
The following table summarizes the reported effects of this compound and its analog, risdiplam, on SMN2 mRNA and SMN protein levels.
| Treatment | Analyte | System | Fold Increase (approx.) | Reference |
| This compound | Full-length SMN2 mRNA | Healthy Adults (in blood) | Up to 2-fold | [2] |
| This compound | SMN Protein | SMA Patients (in blood) | Up to 2-fold | [2] |
| Risdiplam | SMN Protein | SMA Mouse Models (CNS and peripheral tissues) | Dose-dependent, >2-fold | |
| Risdiplam | SMN Protein | SMA Patients (in blood) | ≥2-fold |
Experimental Protocols
Quantification of SMN2 Exon 7 Inclusion by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol describes the relative quantification of full-length (FL) SMN2 mRNA (containing exon 7) and SMN2 mRNA lacking exon 7 (Δ7).
Materials:
-
Total RNA isolation kit
-
Reverse transcription kit with oligo(dT) and random primers
-
qPCR master mix (SYBR Green or probe-based)
-
qPCR instrument
-
Nuclease-free water
-
Primers for FL-SMN2, Δ7-SMN2, and a housekeeping gene (e.g., GAPDH, PGK1)
Primer Design:
Design primers that specifically amplify either the FL-SMN2 transcript (spanning the exon 6-7 or exon 7-8 junction) or the Δ7-SMN2 transcript (spanning the exon 6-8 junction).
Procedure:
-
Total RNA Isolation: Isolate total RNA from cells or tissues treated with this compound and a vehicle control, following the manufacturer's protocol of your chosen RNA isolation kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical reaction includes:
-
qPCR master mix
-
Forward and reverse primers (final concentration 200-400 nM)
-
cDNA template (diluted)
-
Nuclease-free water to the final volume
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green assays)
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes (FL-SMN2, Δ7-SMN2) to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in expression relative to the control group using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change is calculated as 2-ΔΔCt.
-
Calculate the ratio of FL-SMN2 to Δ7-SMN2 to assess the splicing shift.
-
Quantification of SMN Protein by Western Blot
This protocol details the semi-quantitative analysis of SMN protein levels in cell or tissue lysates.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SMN (e.g., 1:1000 dilution) and anti-loading control (e.g., anti-β-actin at 1:10,000 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody and the primary antibody for the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the SMN protein signal to the loading control signal. Calculate the fold change in SMN protein levels in this compound-treated samples relative to controls.
SMN2 Minigene Reporter Assay
This assay is useful for high-throughput screening of splicing-modifying compounds. A minigene construct containing the relevant exons and introns of SMN2 is fused to a reporter gene (e.g., luciferase or GFP). Splicing that includes exon 7 results in a functional reporter protein, while exon 7 skipping does not.
Procedure:
-
Construct Design: Clone the genomic region of SMN2 spanning from exon 6 to exon 8 into a mammalian expression vector upstream of a reporter gene (e.g., luciferase). Ensure that the inclusion of exon 7 results in an in-frame fusion with the reporter.
-
Cell Line Generation: Transfect a suitable cell line (e.g., HEK293, NSC-34) with the minigene construct and establish a stable cell line.
-
Compound Treatment: Plate the reporter cells and treat with a range of concentrations of this compound or other test compounds. Include a vehicle control.
-
Reporter Assay: After an appropriate incubation period (e.g., 24-48 hours), measure the reporter gene activity according to the manufacturer's instructions (e.g., luciferase assay system).
-
Data Analysis: Normalize the reporter activity to cell viability if necessary. Calculate the fold change in reporter activity for treated cells compared to control cells.
In Vitro Splicing Assay
This cell-free assay directly assesses the effect of a compound on the splicing of a radiolabeled SMN2 pre-mRNA transcript in a nuclear extract.
Procedure:
-
Pre-mRNA Synthesis: In vitro transcribe a radiolabeled SMN2 pre-mRNA substrate containing exon 7 and flanking intronic sequences.
-
Splicing Reaction: Set up splicing reactions containing HeLa cell nuclear extract, the radiolabeled pre-mRNA, ATP, and other necessary components. Add this compound or a vehicle control to the reactions.
-
Incubation: Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 120 minutes).
-
RNA Extraction: Stop the reactions and extract the RNA.
-
Analysis: Analyze the splicing products (pre-mRNA, lariat intron, and spliced mRNA with and without exon 7) by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Quantification: Quantify the intensity of the bands corresponding to the spliced products to determine the percentage of exon 7 inclusion.
Conclusion
The protocols described in these application notes provide a robust framework for evaluating the effects of this compound and other SMN2 splicing modifiers. Consistent and reproducible application of these methods is crucial for advancing the development of effective therapies for Spinal Muscular Atrophy.
References
- 1. mdpi.com [mdpi.com]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing RG7800 Efficacy in Spinal Muscular Atrophy (SMA) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The primary cause of SMA is the deletion or mutation of the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, the amount is insufficient to maintain motor neuron health.[1][2] RG7800 is an orally administered small molecule that acts as an SMN2 splicing modifier.[1] It is designed to increase the inclusion of exon 7 in SMN2 mRNA transcripts, leading to a higher production of full-length, functional SMN protein. These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical SMA models.
Mechanism of Action of this compound
This compound selectively modulates the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7. This results in an increased production of full-length SMN protein, which is critical for the survival and function of motor neurons.
References
Application Notes and Protocols: RG7800 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1][2] The SMN1 gene is homozygously deleted or mutated in SMA patients, leaving the nearly identical SMN2 gene as the sole source of SMN protein. However, due to a single nucleotide difference, the pre-mRNA transcribed from SMN2 undergoes alternative splicing that predominantly excludes exon 7, leading to a truncated, non-functional, and unstable SMNΔ7 protein.[1][2] RG7800 (also known as RO6885247) is a small molecule that acts as an SMN2 splicing modifier.[1] It was developed to increase the inclusion of exon 7 in SMN2 mRNA transcripts, thereby promoting the production of full-length, functional SMN protein. The discovery of this compound and similar molecules has been facilitated by high-throughput screening (HTS) campaigns designed to identify compounds that can correct this splicing defect.
These application notes provide a comprehensive overview of the use of this compound in the context of HTS assays for the discovery of SMN2 splicing modifiers. The included protocols and data are intended to guide researchers in developing and implementing robust screening platforms for the identification and characterization of potential therapeutic agents for SMA.
Mechanism of Action
This compound selectively modulates the splicing of SMN2 pre-mRNA to increase the production of full-length SMN protein. The underlying mechanism involves the binding of this compound to a specific region on the SMN2 pre-mRNA, which stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of exon 7. This stabilization promotes the inclusion of exon 7 during the splicing process, leading to an increase in the levels of full-length SMN2 mRNA and subsequently, functional SMN protein.
Data Presentation
While specific quantitative data from the primary high-throughput screening of this compound is not publicly available, the following table summarizes representative data from preclinical and clinical studies. This data is indicative of the type of results that would be sought in secondary assays following a primary HTS campaign to confirm the activity of a lead compound.
| Parameter | Value | Assay System | Source |
| SMN Protein Increase | Up to 2-fold | SMA Patients (in blood) | Clinical Trial Data |
| Full-length SMN2 mRNA Increase | Dose-dependent | Healthy Adults (in blood) | Clinical Trial Data |
| SMN Protein Increase in CNS | Dose-dependent | SMA Mouse Model (Brain) | Preclinical Study |
| SMN Protein Increase in Muscle | Dose-dependent | SMA Mouse Model (Quadriceps) | Preclinical Study |
Experimental Protocols
The following is a detailed protocol for a representative high-throughput screening assay to identify and characterize SMN2 splicing modifiers like this compound. This protocol is based on a cell-based luciferase reporter gene assay, a common method for HTS in this field.
Primary High-Throughput Screening: SMN2 Luciferase Reporter Assay
Objective: To identify compounds that increase the inclusion of exon 7 in SMN2 mRNA, leading to the production of a full-length SMN-luciferase fusion protein.
Principle: A stable cell line is engineered to express a reporter construct containing the SMN2 gene sequence from exon 6 to exon 8, with a luciferase gene fused in-frame downstream of exon 8. When exon 7 is included during splicing, a functional full-length SMN-luciferase fusion protein is produced, resulting in a luminescent signal upon addition of the substrate. Exclusion of exon 7 leads to a frameshift and a non-functional, truncated protein, producing no signal.
Materials:
-
Cell Line: HEK293 cells stably expressing an SMN2-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well or 1536-well white, solid-bottom tissue culture-treated plates.
-
Compound Library: Library of small molecules dissolved in DMSO.
-
Positive Control: A known SMN2 splicing modifier (e.g., this compound, if available as a reference compound) or a general splicing modulator.
-
Negative Control: DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System).
-
Liquid Handling System: Automated liquid handler for dispensing cells and reagents.
-
Plate Reader: Luminometer capable of reading 384- or 1536-well plates.
-
Incubator: Humidified incubator at 37°C with 5% CO2.
Protocol:
-
Cell Seeding:
-
Harvest the SMN2-luciferase reporter cells from culture flasks during the logarithmic growth phase.
-
Resuspend the cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the assay plates (4,000 cells/well for a 384-well plate).
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare compound plates by dispensing 100 nL of each compound from the library into the corresponding wells of the assay plates using a pintool or acoustic dispenser.
-
For control wells, add 100 nL of the positive control solution or DMSO (negative control).
-
The final concentration of compounds will depend on the library, but a typical screening concentration is 10 µM. The final DMSO concentration should be kept below 0.5%.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Using an automated liquid handler, add 20 µL of the luciferase assay reagent to each well of the assay plates.
-
Incubate the plates at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the plate controls. The activity of each compound is typically expressed as a percentage of the positive control response or as a fold-change relative to the negative control (DMSO).
-
Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Identify "hit" compounds that exhibit a significant increase in luminescence compared to the negative control.
-
Secondary Assays
Compounds identified as hits in the primary screen should be further characterized using a panel of secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
-
Dose-Response Analysis: Perform a dose-response curve for each hit compound in the primary luciferase reporter assay to determine its EC50 value.
-
Orthogonal Splicing Assay (RT-qPCR): Treat SMA patient-derived fibroblasts or other relevant cell lines with the hit compounds and measure the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This confirms the on-target splicing effect of the compounds.
-
SMN Protein Quantification (Western Blot or ELISA): Quantify the levels of SMN protein in cell lysates from compound-treated cells using Western blotting or an enzyme-linked immunosorbent assay (ELISA). This confirms that the increase in full-length SMN2 mRNA translates to an increase in functional protein.
-
Cytotoxicity Assay: Assess the cytotoxicity of the hit compounds to ensure that the observed activity is not due to off-target effects on cell viability.
-
Selectivity Assays: Test the compounds in counterscreens to evaluate their selectivity for SMN2 over SMN1 and to identify potential off-target splicing effects on other genes.
Conclusion
This compound serves as a key example of a small molecule SMN2 splicing modifier discovered through high-throughput screening. The application notes and protocols provided here offer a framework for researchers to establish robust HTS campaigns and secondary assays for the identification and characterization of novel compounds with therapeutic potential for Spinal Muscular Atrophy. The use of well-designed reporter gene assays, followed by rigorous orthogonal validation, is crucial for the successful discovery of the next generation of SMA therapeutics.
References
Application Notes and Protocols for Assessing Motor Neuron Function with RG7800
For Researchers, Scientists, and Drug Development Professionals
Introduction to RG7800
This compound is an orally administered, selective small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) gene.[1][2] In spinal muscular atrophy (SMA), the leading genetic cause of infant mortality, the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein.[1][3] The nearly identical SMN2 gene produces only a small fraction of functional, full-length SMN protein due to alternative splicing that excludes exon 7.[1] this compound is designed to correct this splicing defect in SMN2, thereby increasing the production of full-length and functional SMN protein. Preclinical and clinical studies have demonstrated that this compound can increase SMN protein levels, offering a potential therapeutic strategy for SMA. However, clinical development of this compound was halted due to safety concerns observed in long-term animal studies. Despite this, the methodologies used to assess its efficacy in modulating motor neuron function remain highly relevant for the evaluation of other SMN2-splicing modifiers.
Mechanism of Action of this compound
This compound selectively binds to the SMN2 pre-mRNA and modifies its splicing to promote the inclusion of exon 7. This results in an increased production of full-length SMN2 mRNA, which is then translated into functional SMN protein. The increased levels of SMN protein are expected to improve the function and survival of motor neurons, thereby ameliorating the symptoms of SMA.
Data Presentation
Preclinical Efficacy in SMA Mouse Models
This compound has been evaluated in various mouse models of SMA, including the severe SMNΔ7 model, which has a short lifespan.
Table 1: Effect of this compound on Survival in SMNΔ7 Mice
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan | Reference |
| Untreated | ~14 | - | |
| This compound | >65 | >360% |
Table 2: Effect of this compound on SMN Protein Levels in C/C-allele SMA Mice
| Tissue | Fold Increase in SMN Protein vs. Vehicle | Treatment Duration | Reference |
| Brain | ~1.8 | 28 days | |
| Blood | ~2.0 | 28 days |
Clinical Pharmacodynamics
Clinical trials in healthy adult volunteers and SMA patients have demonstrated the ability of this compound to increase full-length SMN2 mRNA and SMN protein levels in the blood.
Table 3: Effect of this compound on SMN Protein Levels in Humans
| Population | Treatment | Outcome | Reference |
| Healthy Adult Volunteers | Single ascending doses | Dose-dependent increase in full-length SMN2 mRNA | |
| SMA Patients (MOONFISH Trial) | 10 mg once daily for 12 weeks | Up to 2-fold increase in SMN protein in whole blood |
Experimental Protocols
Assessment of SMN Protein Levels by Western Blot
This protocol describes the quantification of SMN protein levels in tissue lysates from SMA mouse models treated with this compound.
Materials:
-
Tissue samples (e.g., spinal cord, brain, muscle)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-SMN antibody
-
Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize tissue samples in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify band intensities and normalize SMN protein levels to the loading control.
Electrophysiological Assessment of Motor Unit Function
This protocol outlines the measurement of Compound Muscle Action Potential (CMAP) and Motor Unit Number Estimation (MUNE) in the hindlimb muscles of SMA mice.
Materials:
-
Anesthetized mouse
-
Needle electrodes for stimulation and recording
-
Electrophysiology recording system
-
Temperature controller to maintain body temperature
Procedure for CMAP:
-
Place the recording electrode over the belly of the gastrocnemius muscle and the reference electrode over the tendon.
-
Insert stimulating electrodes near the sciatic nerve.
-
Deliver a single supramaximal electrical stimulus to the sciatic nerve.
-
Record the resulting CMAP, measuring the peak-to-peak amplitude.
Procedure for MUNE:
-
Following maximal CMAP recording, gradually decrease the stimulus intensity to the nerve until a minimal, all-or-none motor unit potential is observed.
-
Record a series of at least 10 single motor unit potentials (SMUPs).
-
Calculate the average SMUP amplitude.
-
Estimate the number of motor units by dividing the maximal CMAP amplitude by the average SMUP amplitude.
Histological Analysis of Motor Neurons and Neuromuscular Junctions
This protocol details the histological assessment of motor neuron survival in the spinal cord and the integrity of the neuromuscular junction (NMJ).
Motor Neuron Counting in the Spinal Cord:
-
Perfuse the mouse with 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix in 4% PFA.
-
Cryoprotect the tissue in sucrose and embed in OCT medium.
-
Cut serial transverse sections (e.g., 20 µm) on a cryostat.
-
Stain sections with a Nissl stain (e.g., cresyl violet) to visualize neurons.
-
Count large, polygonal neurons in the ventral horn, identifiable as alpha motor neurons.
-
Apply a stereological counting method (e.g., the optical fractionator) to obtain an unbiased estimate of the total number of motor neurons.
Neuromuscular Junction (NMJ) Staining:
-
Dissect muscles of interest (e.g., gastrocnemius, diaphragm).
-
Fix the muscles in 4% PFA.
-
Permeabilize the tissue with Triton X-100.
-
Stain with α-bungarotoxin conjugated to a fluorescent dye (e.g., Alexa Fluor 594) to label acetylcholine receptors (AChRs) on the postsynaptic side.
-
Incubate with primary antibodies against presynaptic markers such as neurofilament and synaptophysin.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the stained muscles and image using confocal microscopy.
-
Analyze NMJ morphology, including endplate size, fragmentation, and innervation status (fully innervated, partially denervated, or fully denervated).
Conclusion
The methodologies described provide a framework for assessing the impact of SMN2-splicing modifiers like this compound on motor neuron function. These assays, spanning from molecular to functional readouts, are crucial for the preclinical and clinical evaluation of novel therapeutics for Spinal Muscular Atrophy. While this compound development was discontinued, the knowledge gained from its evaluation continues to inform the development of next-generation treatments for this devastating disease.
References
- 1. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Full-length SMN2 mRNA with RG7800
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the Survival of Motor Neuron 1 (SMN1) gene. A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide difference results in the exclusion of exon 7 in the majority of its transcripts, leading to a truncated, non-functional protein. RG7800 is an orally available small molecule that acts as a selective SMN2 splicing modifier, promoting the inclusion of exon 7 and thereby increasing the production of full-length SMN2 messenger RNA (mRNA) and functional SMN protein.[1][2] These application notes provide a detailed overview and protocols for quantifying the increase in full-length SMN2 mRNA in response to this compound treatment.
While this compound showed promise in early clinical trials by demonstrating a dose-dependent increase in full-length SMN2 mRNA, its development was halted due to safety concerns arising from long-term animal studies.[3][4] A subsequent compound, risdiplam (RG7916), with a similar mechanism of action, has since been developed and approved for the treatment of SMA. The methodologies described herein for quantifying SMN2 mRNA are relevant for assessing the activity of this compound and other similar splicing modifiers.
Mechanism of Action of this compound
This compound functions by binding to specific sites on the SMN2 pre-mRNA, influencing the splicing machinery to favor the inclusion of exon 7.[5] This modulation corrects the inherent splicing defect of SMN2, leading to an increased ratio of full-length (FL-SMN) to exon 7-skipped (Δ7-SMN) mRNA transcripts. The resulting increase in FL-SMN mRNA serves as a template for the translation of functional SMN protein, which is crucial for motor neuron survival and function.
Quantitative Data from Clinical Trials
Clinical trials of this compound demonstrated its ability to increase full-length SMN2 mRNA and SMN protein levels in both healthy volunteers and SMA patients.
Phase 1 Study in Healthy Volunteers
A Phase 1, single-ascending dose, placebo-controlled, double-blinded study was conducted on 48 healthy volunteers. The results showed a dose-dependent increase in the ratio of full-length SMN2 mRNA to Δ7-SMN2 mRNA in whole blood.
| This compound Dose | Number of Subjects | Mean Fold Change in FL-SMN2/Δ7-SMN2 mRNA Ratio (vs. Placebo) |
| Placebo | 12 | 1.0 |
| Dose 1 | 12 | >1.0 (Dose-dependent increase) |
| Dose 2 | 12 | > Dose 1 (Dose-dependent increase) |
| Dose 3 | 12 | Up to 2-fold increase observed |
Note: Specific dosage levels and mean fold changes with statistical analysis from this study are not publicly available in detail. The table illustrates the reported dose-dependent trend.
Phase 1b/2a "MOONFISH" Study in SMA Patients
The MOONFISH trial (NCT02240355) was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in adult and pediatric patients with SMA Type 1, 2, and 3. The study was suspended and eventually terminated due to an unexpected toxicology finding in a long-term animal study. However, data from the first cohort of 13 adult and adolescent SMA patients showed promising results.
| Treatment Group | Number of Patients | Duration of Treatment | Observed Effect on SMN Levels in Whole Blood |
| This compound (10 mg, once daily) | ~9 | 12 weeks | Up to a 3-fold increase in the ratio of FL-SMN2 mRNA to Δ7-SMN2 mRNA. |
| Up to a 2-fold increase in SMN protein levels. | |||
| Placebo | ~4 | 12 weeks | No significant change. |
Note: The exact number of patients in each arm of the first cohort and detailed statistical data are not publicly available.
Experimental Protocols
The quantification of full-length and Δ7-SMN2 mRNA is critical for evaluating the efficacy of splicing modifiers like this compound. Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and Droplet Digital PCR (ddPCR) are two highly sensitive and specific methods for this purpose.
Experimental Workflow
Protocol 1: Quantification of Full-length and Δ7-SMN2 mRNA by RT-qPCR
This protocol is adapted from methodologies described for the analysis of SMN2 splice variants.
1. RNA Isolation:
-
Isolate total RNA from whole blood or cultured cells using a commercially available kit (e.g., PAXgene Blood RNA Kit or RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer). An A260/A280 ratio of ~2.0 is desirable.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's protocol.
3. RT-qPCR:
-
Prepare the qPCR reaction mix using a TaqMan Universal PCR Master Mix.
-
Primers and Probes: Design primers and probes that specifically amplify and detect the full-length and Δ7 splice variants of SMN2 mRNA. The forward primer should anneal to exon 6 and the reverse primer to exon 8 to amplify both variants. A probe spanning the exon 6-7 junction can be used for specific detection of the full-length transcript, and a probe spanning the exon 6-8 junction for the Δ7 transcript.
-
Example Primer Sequences:
-
Forward (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'
-
Reverse (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'
-
-
Example Probe Design:
-
FL-SMN2 Probe (Exon 6-7 junction): FAM-labeled probe specific to the junction.
-
Δ7-SMN2 Probe (Exon 6-8 junction): VIC-labeled probe specific to the junction.
-
-
-
Reaction Setup (per reaction):
-
TaqMan Universal PCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
FL-SMN2 Probe (5 µM): 1 µL
-
Δ7-SMN2 Probe (5 µM): 1 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling Conditions:
-
95°C for 10 minutes (initial denaturation)
-
40 cycles of:
-
95°C for 15 seconds (denaturation)
-
60°C for 1 minute (annealing/extension)
-
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both FL-SMN2 and Δ7-SMN2 transcripts.
-
Calculate the relative expression of FL-SMN2 to Δ7-SMN2 using the ΔΔCt method, or calculate the ratio of the absolute quantities if standard curves were used.
Protocol 2: Quantification of Full-length and Δ7-SMN2 mRNA by Droplet Digital PCR (ddPCR)
ddPCR offers absolute quantification without the need for a standard curve, providing high precision and sensitivity.
1. RNA Isolation and Reverse Transcription:
-
Follow steps 1 and 2 from the RT-qPCR protocol.
2. ddPCR Reaction Setup:
-
Prepare the ddPCR reaction mix using a ddPCR Supermix for Probes (No dUTP).
-
Primers and Probes: Use the same primer and probe designs as for RT-qPCR.
-
Reaction Mixture (per reaction):
-
ddPCR Supermix for Probes (2X): 10 µL
-
Forward Primer (18 µM): 1 µL
-
Reverse Primer (18 µM): 1 µL
-
FL-SMN2 Probe (5 µM, FAM): 1 µL
-
Δ7-SMN2 Probe (5 µM, HEX/VIC): 1 µL
-
cDNA template: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Droplet Generation: Generate droplets using a droplet generator according to the manufacturer's instructions.
-
Thermal Cycling:
-
95°C for 10 minutes (enzyme activation)
-
40 cycles of:
-
94°C for 30 seconds (denaturation)
-
60°C for 1 minute (annealing/extension)
-
-
98°C for 10 minutes (enzyme deactivation)
-
3. Droplet Reading and Data Analysis:
-
Read the droplets using a droplet reader.
-
The software will calculate the concentration (copies/µL) of both FL-SMN2 and Δ7-SMN2 transcripts.
-
Calculate the ratio of FL-SMN2 to Δ7-SMN2 concentrations.
Conclusion
The quantification of full-length SMN2 mRNA is a critical biomarker for assessing the efficacy of splicing modifier therapies for SMA. This compound demonstrated the potential of this therapeutic approach by showing a significant increase in FL-SMN2 mRNA in early clinical trials. The detailed protocols provided here for RT-qPCR and ddPCR offer robust and reliable methods for researchers and drug development professionals to quantify SMN2 splice variants and evaluate the activity of current and future splicing modifiers.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. smanewstoday.com [smanewstoday.com]
- 4. curesma.org [curesma.org]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
RG7800 Clinical Trial Discontinuation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive overview of the reasons behind the discontinuation of the RG7800 clinical trial for Spinal Muscular Atrophy (SMA). The information is presented in a question-and-answer format to directly address potential inquiries from the scientific community.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trial?
The clinical development of this compound was halted due to safety concerns that emerged from long-term preclinical toxicology studies.[1] Specifically, irreversible adverse effects on the retina were observed in cynomolgus monkeys undergoing chronic toxicity evaluation.[2] These findings led to the suspension of dosing in the Phase 2 "MOONFISH" trial in April 2015 as a precautionary measure.[3][4]
Q2: Were any adverse effects observed in human participants of the this compound trial?
No, an internal review of safety data from all patients involved in the MOONFISH trial did not identify any safety issues, including the ocular findings seen in the animal studies.[3] The adverse effects in the animal model were observed at this compound concentrations higher than those administered to human participants.
Q3: What was the mechanism of action for this compound?
This compound is an orally available, selective small molecule designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). In individuals with SMA, the SMN1 gene is mutated or deleted, leading to a deficiency of SMN protein. The SMN2 gene produces only a small amount of functional SMN protein due to the exclusion of exon 7 during splicing. This compound was developed to promote the inclusion of exon 7 in the SMN2 mRNA, thereby increasing the production of full-length, functional SMN protein.
Q4: What were the key findings from the clinical trials before discontinuation?
The clinical trials of this compound showed promising initial results. In a Phase 1 study with healthy volunteers, this compound was well-tolerated and demonstrated a dose-dependent increase in the ratio of full-length SMN2 mRNA to SMN2 mRNA lacking exon 7, indicating proof of mechanism. In the subsequent Phase 1b/2a MOONFISH trial involving SMA patients, oral administration of this compound led to a dose-dependent increase of full-length SMN2 mRNA and up to a two-fold increase in SMN protein levels in the blood.
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the this compound clinical trials.
| Metric | Population | Result | Reference |
| Full-Length SMN2 mRNA | Healthy Adults | Dose- and exposure-dependent increase. | |
| SMN Protein Levels | SMA Patients | Up to a two-fold increase after 12 weeks of treatment. | |
| Safety in Humans | Healthy Adults & SMA Patients | Well-tolerated with no serious adverse events reported. |
Experimental Protocols
Phase 1a Clinical Trial in Healthy Volunteers
-
Study Design: A single-ascending dose, placebo-controlled, double-blinded study.
-
Participants: 48 healthy male volunteers.
-
Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
-
Primary Endpoints: Safety and pharmacokinetics of this compound.
-
Pharmacodynamic Endpoint: Measurement of the ratio of full-length SMN2 mRNA to SMN2 mRNA without exon 7 (SMNΔ7) to demonstrate proof of mechanism.
Phase 1b/2a "MOONFISH" Clinical Trial in SMA Patients
-
Study Design: A placebo-controlled, randomized, multiple-dose study.
-
Participants: Approximately 48 adult and pediatric patients with SMA.
-
Duration: 12 weeks.
-
Objectives: To investigate the safety and tolerability of this compound, measure its concentration in the body over time (pharmacokinetics), and evaluate its effect on SMN2 mRNA splicing and SMN protein production.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound as an SMN2 splicing modifier.
Experimental Workflow: this compound Clinical Trial Discontinuation Logic
References
Technical Support Center: Understanding the Retinal Toxicity of RG7800 (Risdiplam)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive information on the retinal toxicity profile of RG7800, also known as risdiplam. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and experimental considerations for researchers in the field.
Frequently Asked Questions (FAQs)
Q1: What is the known retinal toxicity profile of this compound (risdiplam) from preclinical studies?
A1: Preclinical studies in cynomolgus monkeys identified retinal toxicity at mid and high doses of risdiplam.[1] The observed toxicities included peripheral photoreceptor degeneration and microcystoid macular degeneration in the central retina, which appeared after 5 to 6 months of daily treatment.[1] Importantly, these effects were dose-dependent, with the mid-dose exposure being more than twice the mean exposure at the therapeutic dose used in humans.[1] This retinal toxicity appears to be specific to monkeys, as it was not observed in pigmented rats even at higher doses.[1]
Q2: Was retinal toxicity observed in human clinical trials of risdiplam?
A2: No, extensive ophthalmologic monitoring in the FIREFISH, SUNFISH, and JEWELFISH clinical trials, which included 245 patients with Spinal Muscular Atrophy (SMA) from 2 months to 60 years of age, showed no evidence of risdiplam-induced retinal toxicity at the therapeutic dose.[1] The ophthalmologic assessments, which included functional and structural evaluations, revealed no changes related to the drug. Any eye-related adverse events were not suggestive of risdiplam toxicity and resolved while treatment continued.
Q3: What is the proposed mechanism for the retinal toxicity observed in monkeys?
A3: The leading hypothesis is that risdiplam's high melanin-binding capacity causes it to accumulate in pigmented cells of the retina. This high concentration may impair the function of lysosomes and autophagosomes, which are crucial for the recycling process of photoreceptors.
Q4: Why is retinal toxicity a concern for a drug targeting Spinal Muscular Atrophy (SMA)?
A4: While SMA is primarily a motor neuron disease, the Survival of Motor Neuron (SMN) protein, which is deficient in SMA, is ubiquitously expressed throughout the body, including the retina. The SMN protein is involved in fundamental cellular processes such as RNA metabolism and snRNP biogenesis. Therefore, any therapeutic intervention that modulates SMN protein levels, like risdiplam, warrants a thorough investigation of its effects on various tissues, including the eye.
Q5: Is routine ophthalmologic monitoring required for patients treated with risdiplam?
A5: Based on the extensive clinical trial data that showed no evidence of retinal toxicity in humans at the therapeutic dose, routine ophthalmologic monitoring is not required for patients receiving risdiplam according to the United States Prescribing Information.
Troubleshooting Guides for Experimental Studies
Issue 1: Observing unexpected retinal findings in preclinical animal models.
-
Possible Cause: Species-specific differences in retinal anatomy, physiology, or drug metabolism.
-
Troubleshooting Steps:
-
Confirm Species Relevance: The retinal toxicity of risdiplam was observed in monkeys but not in pigmented rats. Ensure the chosen animal model is appropriate for the study and consider potential species-specific mechanisms.
-
Dose and Exposure Levels: Verify that the administered dose and resulting systemic exposure are relevant to the intended human therapeutic dose. The retinal findings in monkeys occurred at exposures significantly higher than the therapeutic dose in humans.
-
Lighting Conditions: For albino animals, be aware that they are more susceptible to light-induced retinal damage, which can confound study results.
-
Baseline Assessments: Ensure comprehensive baseline ophthalmologic examinations were conducted to rule out pre-existing conditions.
-
Issue 2: Difficulty in interpreting electroretinography (ERG) results in toxicology studies.
-
Possible Cause: Improper experimental setup, variability in animal handling, or incorrect interpretation of waveforms.
-
Troubleshooting Steps:
-
Standardized Protocols: Adhere to standardized ERG protocols to ensure consistency and comparability of data. This includes defined periods of dark and light adaptation.
-
Control Groups: Utilize appropriate vehicle control groups to differentiate drug-induced effects from experimental variability.
-
Waveform Analysis: A decrease in the b-wave amplitude can indicate effects on bipolar cells and the inner retina, while a-wave changes are more related to photoreceptor function. Consult with an expert in veterinary ophthalmology or visual electrophysiology for proper interpretation.
-
Correlate with Histopathology: Correlate ERG findings with structural changes observed through histopathology or optical coherence tomography (OCT) to get a comprehensive picture of the retinal health.
-
Quantitative Data Summary
Table 1: Summary of Preclinical Retinal Toxicity Findings for Risdiplam in Cynomolgus Monkeys
| Parameter | Low Dose (NOAEL*) | Mid Dose | High Dose |
| Systemic Exposure vs. Human Therapeutic Dose | Equivalent | >2-fold higher | Significantly higher |
| Peripheral Photoreceptor Degeneration | Not Observed | Observed | Observed |
| Microcystoid Macular Degeneration (MMD) | Not Observed | Observed | Observed |
| Time to Onset of Findings | N/A | 5-6 months | 5-6 months |
| Reversibility of MMD | N/A | Reversible | Reversible |
*NOAEL: No-Observed-Adverse-Effect Level. This level of exposure was used to guide the therapeutic dose in human clinical trials.
Experimental Protocols
1. Preclinical Retinal Toxicity Assessment in Non-Human Primates (Based on Risdiplam Studies)
-
Animal Model: Cynomolgus monkeys.
-
Dosing: Daily oral administration of risdiplam at three dose levels (low, mid, high) for 39 weeks.
-
In-life Assessments:
-
Spectral Domain Optical Coherence Tomography (SD-OCT): Performed to obtain high-resolution cross-sectional images of the retina to detect structural changes like microcystoid macular degeneration.
-
Electroretinography (ERG): Conducted to assess retinal function, with a focus on the b-wave to evaluate the health of the inner retinal layers.
-
-
Post-mortem Assessments:
-
Histopathology: Microscopic examination of retinal tissues to identify cellular changes, such as photoreceptor loss and retinal pigment epithelium (RPE) hypertrophy.
-
2. Ophthalmologic Monitoring in Human Clinical Trials (FIREFISH, SUNFISH, JEWELFISH)
-
Patient Population: Individuals with SMA aged 2 months to 60 years.
-
Frequency of Assessments: Conducted at baseline and then every 2-6 months.
-
Functional Assessments:
-
Visual Acuity: Age-appropriate tests to measure the sharpness of vision.
-
Visual Field: Perimetry tests to assess the full horizontal and vertical range of vision.
-
-
Structural Imaging:
-
Spectral Domain Optical Coherence Tomography (SD-OCT): To visualize the retinal layers and detect any structural abnormalities.
-
Fundus Photography: To document the appearance of the retina.
-
Fundus Autofluorescence (FAF): To assess the health of the retinal pigment epithelium.
-
-
Data Evaluation: All imaging and perimetry data were evaluated by an independent, masked reading center to ensure unbiased interpretation.
Visualizations
Caption: Proposed mechanism of this compound retinal toxicity in monkeys.
Caption: Workflow from preclinical toxicity findings to clinical safety assessment.
References
Technical Support Center: RG7800 Clinical Development
This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical development of RG7800, a former investigational SMN2 splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). The content addresses key challenges encountered during its development, particularly the preclinical safety findings that led to the program's discontinuation.
Frequently Asked Questions (FAQs)
Q1: What was the primary objective of the this compound clinical development program?
A1: The primary objective was to evaluate this compound as a potential oral therapy for Spinal Muscular Atrophy (SMA).[1][2][3] The program aimed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in increasing the production of functional Survival of Motor Neuron (SMN) protein by modifying the splicing of SMN2 mRNA.[1][3]
Q2: What was the mechanism of action of this compound?
A2: this compound is an orally bioavailable small molecule that acts as an SMN2 splicing modifier. It selectively promotes the inclusion of exon 7 into the mRNA transcribed from the SMN2 gene. This corrected splicing leads to the production of full-length, functional SMN protein, which is deficient in individuals with SMA.
Q3: What were the key clinical trials conducted for this compound?
A3: The clinical development program for this compound included a Phase 1 study in healthy adult volunteers and a Phase 1b/2a trial in adult and pediatric patients with SMA, known as the MOONFISH study.
Q4: What were the main efficacy findings from the clinical trials?
A4: In the Phase 1 trial with healthy volunteers, this compound demonstrated a dose-dependent increase in full-length SMN2 mRNA. The first cohort of the MOONFISH trial in SMA patients showed that a 10 mg daily dose of this compound over 12 weeks resulted in up to a two-fold increase in SMN protein levels and up to a three-fold increase in the ratio of full-length SMN2 mRNA to a truncated form.
Q5: What was the major challenge that led to the discontinuation of this compound's clinical development?
A5: The clinical development of this compound was halted due to an unexpected safety finding in a long-term preclinical toxicology study. Specifically, non-reversible histological changes were observed in the retinas of cynomolgus monkeys.
Q6: Was the retinal toxicity observed in monkeys also seen in human patients?
A6: No. An internal review of safety data from all patients in the MOONFISH trial was conducted, and no similar safety issues, including the retinal findings, were identified in human subjects. The retinal toxicity in the animal study was observed at this compound concentrations higher than those explored in patients.
Q7: What were the specific retinal findings in the preclinical animal studies?
A7: While detailed public reports on this compound's specific retinal pathology are scarce, studies on its successor compound, risdiplam, which also showed retinal toxicity in monkeys, revealed peripheral photoreceptor degeneration and microcystoid macular degeneration. This toxicity in monkeys appeared to be species-specific and was observed after 5-6 months of daily treatment at exposures higher than the therapeutic dose in humans.
Q8: What happened to the patients enrolled in the MOONFISH trial after it was suspended?
A8: Dosing in the MOONFISH trial was suspended as a precautionary measure, and the trial was placed on clinical hold by the U.S. Food and Drug Administration (FDA). All enrolled patients were informed of the preclinical finding and were followed up according to the study protocol.
Troubleshooting Guides
This section provides guidance on potential issues that researchers might encounter when working with similar small molecule splicing modifiers, drawing lessons from the this compound development program.
Issue 1: Discrepancy between preclinical and clinical safety signals, particularly ocular toxicity.
-
Possible Cause: Species-specific toxicity. The retinal toxicity of SMN2 splicing modifiers like this compound and its successor, risdiplam, was observed in cynomolgus monkeys but not in humans at therapeutic doses. This may be due to differences in drug metabolism, tissue distribution, or inherent physiological differences in the retina, such as melanin binding.
-
Troubleshooting Steps:
-
Thorough Cross-Species Toxicology: Conduct comprehensive toxicology studies in at least two species (one rodent and one non-rodent, typically a primate for biologics and certain small molecules) to identify potential species-specific toxicities.
-
Investigate Mechanism of Toxicity: If toxicity is observed in a preclinical model, conduct mechanistic studies to understand the underlying cause. For ocular toxicity, this could involve investigating drug distribution in ocular tissues, melanin binding assays, and in vitro studies on retinal cells from different species.
-
Careful Dose Extrapolation: When determining the starting dose for human trials, use allometric scaling and consider the no-observed-adverse-effect level (NOAEL) from the most sensitive species. The systemic exposure at the NOAEL for retinal toxicity in monkeys was a key consideration for risdiplam's clinical development.
-
Enhanced Clinical Monitoring: If a preclinical safety signal of concern is identified, implement a robust monitoring plan in early-phase clinical trials. For the SMN2 splicing modifiers, this included comprehensive ophthalmologic assessments.
-
Issue 2: Difficulty in quantitatively assessing target engagement and pharmacodynamic effects in accessible tissues.
-
Possible Cause: The need for sensitive and reliable biomarkers that correlate with the drug's mechanism of action. For this compound, the key pharmacodynamic markers were the levels of full-length SMN2 mRNA and SMN protein.
-
Troubleshooting Steps:
-
Develop and Validate Biomarker Assays: Before initiating clinical trials, develop and validate sensitive and reliable assays to measure target engagement and pharmacodynamic effects in easily accessible tissues like blood. For SMN protein, an electrochemiluminescence (ECL)-based immunoassay has been shown to be effective.
-
Establish Baseline Levels: Measure baseline levels of the biomarker in the target patient population to understand the natural variability and to have a clear reference point for assessing the drug's effect.
-
Correlate with Clinical Outcomes: In later-phase trials, correlate the changes in biomarker levels with clinical outcomes to establish the biomarker's utility as a surrogate endpoint.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data
| Parameter | Phase 1 (Healthy Volunteers) | MOONFISH (Phase 2a, First Cohort) |
| Participants | 48 healthy adult males | 13 adult and adolescent SMA patients |
| Dosage | Single ascending oral doses | 10 mg once daily |
| Treatment Duration | Single dose | 12 weeks |
| Primary Endpoints | Safety, tolerability, pharmacokinetics | Safety, tolerability, pharmacokinetics, pharmacodynamics |
| Pharmacodynamic Outcomes | Dose-dependent increase in full-length SMN2 mRNA | Up to 2-fold increase in SMN protein in whole bloodUp to 3-fold increase in the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA |
| Key Safety Findings | Well tolerated at all doses studied | Well tolerated |
Experimental Protocols
1. Measurement of SMN Protein Levels in Whole Blood
This protocol is based on the principles of the electrochemiluminescence (ECL) immunoassay, a method shown to be reliable for quantifying SMN protein in clinical trials of SMN-upregulating therapies.
-
Objective: To quantify the concentration of SMN protein in whole blood samples.
-
Methodology:
-
Sample Collection: Collect whole blood samples in EDTA tubes.
-
Lysate Preparation: Lyse the whole blood cells to release the intracellular proteins, including SMN. This is typically done using a lysis buffer containing detergents and protease inhibitors.
-
Immunoassay:
-
A capture antibody specific for SMN protein is coated onto the surface of an electrode-containing microplate.
-
The cell lysate is added to the wells, and the SMN protein binds to the capture antibody.
-
A detection antibody, also specific for SMN protein and labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is added.
-
After incubation and washing steps, a voltage is applied to the electrode. This triggers an electrochemical reaction that causes the tag on the detection antibody to emit light.
-
-
Detection and Quantification: The intensity of the emitted light is measured by a specialized plate reader. The light intensity is proportional to the amount of SMN protein in the sample. A standard curve is generated using recombinant SMN protein of known concentrations to determine the concentration of SMN protein in the patient samples.
-
2. Preclinical Assessment of Ocular Toxicity in Non-Human Primates
This is a generalized protocol based on standard practices for long-term toxicology studies in cynomolgus monkeys, informed by the challenges faced during the development of SMN2 splicing modifiers.
-
Objective: To evaluate the potential for a test article to induce ocular toxicity following chronic administration.
-
Methodology:
-
Animal Model: Use of a relevant non-human primate species, such as the cynomolgus monkey.
-
Dosing: Administer the test article (e.g., daily oral gavage) at multiple dose levels (low, mid, and high) and a vehicle control for an extended period (e.g., 39 weeks or longer). Dose selection should be based on earlier dose-range-finding studies.
-
In-Life Ophthalmic Examinations: Conduct regular ophthalmic examinations throughout the study at predefined intervals (e.g., baseline, monthly, and at termination). These examinations should include:
-
Slit-lamp biomicroscopy: To examine the anterior segment of the eye.
-
Indirect ophthalmoscopy: To examine the fundus, including the retina, optic disc, and vitreous humor.
-
Fundus photography: To document any abnormalities.
-
Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images of the retina to detect subtle structural changes.
-
Electroretinography (ERG): To assess the functional integrity of the retina by measuring its electrical response to light stimuli.
-
-
Post-Mortem Evaluation:
-
At the end of the study, perform a gross pathological examination of the eyes.
-
Conduct a detailed histopathological evaluation of the eyes. This involves fixing, embedding, sectioning, and staining the ocular tissues to examine the cellular structure of the retina and other ocular components under a microscope. Special attention should be given to the photoreceptor layer and the retinal pigment epithelium.
-
-
Visualizations
Caption: Mechanism of action of this compound as an SMN2 splicing modifier.
References
- 1. Characteristics of structures and lesions of the eye in laboratory animals used in toxicity studies [jstage.jst.go.jp]
- 2. correlations-between-retinal-optical-coherence-tomography-and-histopathology-in-preclinical-safety-assessment-of-ocular-therapies - Ask this paper | Bohrium [bohrium.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating RG7800: A Technical Guide to Dosage Optimization and Side Effect Management
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers working with RG7800, a selective oral SMN2 splicing modifier. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and concerns encountered during preclinical and clinical investigations, with a focus on optimizing dosage to minimize adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally administered small molecule designed to modify the splicing of survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[1][2] Specifically, it promotes the inclusion of exon 7 into the final mRNA transcript. This process leads to an increased production of full-length, functional SMN protein, which is deficient in individuals with Spinal Muscular Atrophy (SMA).[1][2]
Q2: What is the key adverse effect that led to the discontinuation of this compound's clinical development?
A2: The clinical development of this compound was halted due to findings of retinal toxicity in a long-term preclinical study involving monkeys.[3] This adverse effect was observed at this compound concentrations that were higher than those being administered to human subjects in the clinical trials.
Q3: Were there any adverse effects of this compound observed in human clinical trials?
A3: In the Phase 1b/2a "MOONFISH" trial, this compound was generally well-tolerated at the doses administered. Reported side effects in studies with this compound and its successor, Risdiplam, have included headache, diarrhea, rash, and fever. No serious, drug-related adverse events leading to withdrawal were reported in the MOONFISH trial before it was suspended.
Q4: Is there a known dose-response relationship for the efficacy of this compound?
A4: Yes, a dose-dependent increase in full-length SMN2 mRNA was observed in a Phase 1 study in healthy volunteers. In SMA patients, oral administration of this compound resulted in up to a two-fold increase in SMN protein levels in the blood.
Troubleshooting Guide: Managing Potential Side Effects
Issue: Observing potential ocular abnormalities in preclinical models.
-
Recommendation: Given that retinal toxicity was the dose-limiting factor for this compound, it is crucial to have a robust preclinical ophthalmological monitoring plan. This should include regular fundoscopic exams, optical coherence tomography (OCT), and electroretinography (ERG) to detect any structural or functional changes in the retina. Histopathological examination of retinal tissue at the end of the study is also essential.
Issue: Non-specific side effects such as gastrointestinal distress or skin rash are observed in animal models.
-
Recommendation: These side effects should be carefully documented and correlated with the administered dose. Consider a dose de-escalation study to identify the No-Observed-Adverse-Effect Level (NOAEL) for these findings. It is also important to rule out other potential causes, such as the vehicle used for drug administration.
Quantitative Data Summary
Due to the discontinuation of this compound's development, detailed quantitative data from the clinical trials are not extensively published. The following tables summarize the available information.
Table 1: this compound Clinical Trial Overview
| Trial Identifier | Phase | Status | Population | Key Objective |
| MOONFISH (NCT02240355) | Phase 1b/2a | Terminated | Adult and pediatric SMA patients | Investigate safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. |
| Phase 1 | Phase 1 | Completed | Healthy adult volunteers | Assess safety, tolerability, and dose-dependent effect on SMN2 splicing. |
Table 2: Summary of this compound Side Effects
| Side Effect | Observed In | Severity | Notes |
| Retinal Toxicity | Monkeys (preclinical) | Dose-limiting | Observed at concentrations higher than human clinical trial doses. |
| Headache | Humans (clinical) | Not specified | Reported in trials of this compound and related compounds. |
| Diarrhea | Humans (clinical) | Not specified | Reported in trials of this compound and related compounds. |
| Rash | Humans (clinical) | Not specified | Reported in trials of this compound and related compounds. |
| Fever | Humans (clinical) | Not specified | Reported in trials of this compound and related compounds. |
Experimental Protocols
As specific, detailed experimental protocols for this compound are proprietary and not publicly available, the following provides a generalized methodology for a key experiment based on standard practices in drug development.
Protocol: Preclinical Assessment of Ocular Toxicity in Non-Human Primates
Objective: To evaluate the potential for this compound to induce retinal toxicity in a non-human primate model (e.g., Cynomolgus monkeys) following chronic oral administration.
Methodology:
-
Animal Model: Select healthy, adult non-human primates of a single species.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three this compound dose levels (low, mid, and high). The high dose should be selected to represent a multiple of the expected human therapeutic exposure.
-
Drug Administration: Administer this compound orally once daily for a predetermined chronic duration (e.g., 6-9 months).
-
Ophthalmological Examinations: Conduct baseline and periodic comprehensive ophthalmological exams, including:
-
Fundus Photography: To document the appearance of the retina.
-
Optical Coherence Tomography (OCT): To assess retinal structure and thickness.
-
Electroretinography (ERG): To measure the electrical response of the retinal cells to light.
-
-
Histopathology: At the end of the study, perform a detailed microscopic examination of the eyes and optic nerves.
-
Data Analysis: Compare the findings from the this compound-treated groups to the control group to identify any dose-dependent changes in retinal structure or function.
Visualizations
Caption: this compound Mechanism of Action.
Caption: this compound Dose Optimization Workflow.
References
- 1. curesma.org [curesma.org]
- 2. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. smanewstoday.com [smanewstoday.com]
overcoming RG7800 solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential solubility and stability challenges when working with the SMN2 splicing modifier, RG7800, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For most in vitro applications, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] DMSO is a versatile solvent for many organic compounds and is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).[2][3]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules.[4] This can be due to "solvent shock." To mitigate this, try a serial dilution approach. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Mix thoroughly and then add this intermediate dilution to the final volume of your experimental medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.
Q4: How should I store my this compound stock solution to ensure its stability?
For long-term storage, aliquot your this compound DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For short-term storage (up to a month), -20°C is generally sufficient. Protect the stock solution from light.
Q5: How can I determine the kinetic solubility of this compound in my specific experimental buffer?
A simple method to assess kinetic solubility is through nephelometry, which measures light scattering caused by insoluble particles. Alternatively, you can prepare a series of dilutions of this compound in your buffer, incubate them under your experimental conditions (e.g., 37°C), and then visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This could be related to the stability of this compound in your culture medium over the duration of the experiment.
Troubleshooting Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Issue: Visible precipitate in stock solution upon thawing.
This may indicate that the compound has come out of solution at low temperatures.
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for a few minutes.
-
Vortexing/Sonication: Vortex the solution vigorously or sonicate it for a brief period to aid in redissolving the compound.
-
Visual Inspection: Before use, always visually inspect the stock solution to ensure it is clear and free of particulates.
-
Consider Fresh Preparation: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is representative and should be confirmed experimentally.
Table 2: Illustrative Stability of this compound in Solution
| Condition | Half-life (t1/2) |
| DMSO stock at -20°C | > 6 months |
| Cell Culture Medium (DMEM + 10% FBS) at 37°C | ~ 24-48 hours |
| PBS (pH 7.4) at 37°C | ~ 12-24 hours |
Note: This data is representative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Kinetic Solubility Assay
-
Materials: this compound DMSO stock solution, experimental buffer (e.g., cell culture medium), 96-well plate, plate reader capable of measuring absorbance or nephelometry.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the experimental buffer in a 96-well plate. Include a buffer-only control.
-
Incubate the plate at the desired experimental temperature (e.g., 37°C) for a relevant time period (e.g., 1-2 hours).
-
Measure the absorbance or turbidity at a suitable wavelength (e.g., 620 nm for turbidity).
-
The highest concentration that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility limit.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: SMN2 Splicing Modification
This compound is a small molecule that acts as an SMN2 splicing modifier. Spinal Muscular Atrophy (SMA) is caused by a deficiency in the Survival of Motor Neuron (SMN) protein due to mutations or deletion of the SMN1 gene. The SMN2 gene can produce some functional SMN protein, but due to alternative splicing that excludes exon 7, it is mostly non-functional. This compound promotes the inclusion of exon 7 in the SMN2 mRNA, leading to the production of more full-length, functional SMN protein.
References
Technical Support Center: Troubleshooting Inconsistent Results in RG7800 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving the SMN2 splicing modifier, RG7800. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule designed as a selective SMN2 splicing modifier.[1] Its primary function is to correct the alternative splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA, promoting the inclusion of exon 7.[2] This process leads to an increased production of full-length, functional Survival of Motor Neuron (SMN) protein. The lack of sufficient SMN protein is the underlying cause of Spinal Muscular Atrophy (SMA).
Q2: Why were the clinical trials for this compound halted?
A2: The clinical development of this compound was put on hold due to safety concerns, specifically non-reversible adverse effects on the retina observed in long-term animal toxicology studies in cynomolgus monkeys. It is important to note that these effects were observed at this compound concentrations higher than those explored in human patients, and no similar safety issues were identified in the human trial participants. This led to the development of risdiplam (RG7916), an improved analog with a better safety profile.
Q3: What are the typical in vitro models used to assess this compound activity?
A3: Common in vitro models include:
-
Cell Lines: SMA patient-derived fibroblasts, NSC-34 motor neuron-like cells, and HEK293 cells are frequently used.
-
Reporter Assays: Luciferase-based reporter systems are employed to provide a quantitative measure of SMN2 exon 7 inclusion.
-
Endpoint Analysis: The efficacy of this compound is typically quantified by measuring the ratio of full-length SMN2 mRNA to a transcript variant lacking exon 7 (SMNΔ7) via RT-qPCR, and by quantifying the resulting increase in SMN protein levels using ELISA or Western blot.
Troubleshooting Guides
Inconsistent SMN Protein Levels
Q4: We are observing high variability in SMN protein levels between replicates in our Western blot/ELISA experiments. What could be the cause?
A4: High variability in SMN protein quantification can stem from several factors throughout the experimental workflow. Here is a systematic troubleshooting approach:
-
Cell Culture and Lysis:
-
Inconsistent Cell Health: Ensure cells are in the exponential growth phase and have a consistent passage number. Stressed or senescent cells can exhibit altered protein expression.
-
Uneven Cell Seeding: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are plated for each replicate.
-
Incomplete Cell Lysis: Ensure complete cell lysis to release all cellular proteins. The choice of lysis buffer and the inclusion of protease inhibitors are critical. For SMN protein, RIPA buffer with protease inhibitors is a common choice.
-
-
Protein Quantification and Loading (Western Blot):
-
Inaccurate Protein Quantification: Use a reliable protein assay (e.g., BCA) to accurately determine the total protein concentration in each lysate.
-
Unequal Loading: Ensure equal amounts of total protein are loaded into each well of the gel. A loading control (e.g., GAPDH, β-actin, or tubulin) is essential to verify equal loading.
-
-
Antibody Incubation and Detection:
-
Suboptimal Antibody Dilution: The primary antibody concentration may need optimization. Perform a titration to find the optimal dilution that provides a strong signal with minimal background.
-
Insufficient Washing: Inadequate washing between antibody incubation steps can lead to high background and inconsistent results.
-
Variable Incubation Times: Ensure all samples are incubated with antibodies and substrates for the same duration.
-
Logical Troubleshooting Workflow for Inconsistent SMN Protein Levels
Caption: Troubleshooting inconsistent SMN protein levels.
Inconsistent SMN2 Splicing Results (RT-qPCR)
Q5: Our RT-qPCR results for SMN2 exon 7 inclusion are not consistent. What are the common pitfalls?
A5: Inconsistent RT-qPCR results for SMN2 splicing can be due to issues with RNA quality, reverse transcription, primer/probe design, or data analysis.
-
RNA Quality and Handling:
-
RNA Degradation: Use fresh samples or properly stored tissues. Always work in an RNase-free environment.
-
Genomic DNA Contamination: Treat RNA samples with DNase to remove any contaminating genomic DNA, which can lead to false-positive results.
-
-
Reverse Transcription (RT):
-
Variable RT Efficiency: Use a consistent amount of high-quality RNA for each RT reaction. Ensure thorough mixing of components.
-
-
Primer and Probe Design:
-
Suboptimal Primers: Design primers that specifically amplify the full-length and Δ7 SMN2 transcripts. Primers spanning exon-exon junctions can help to avoid amplification of genomic DNA.
-
Probe Specificity: If using a probe-based assay, ensure the probes are specific to the respective splice variants.
-
-
Data Analysis:
-
Incorrect Baseline and Threshold Settings: Improperly set baseline and threshold values can lead to inaccurate Ct values.
-
Variable PCR Efficiency: Determine the PCR efficiency for each primer set and ensure it is within the acceptable range (typically 90-110%).
-
Experimental Workflow for SMN2 Splicing Analysis
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of Splicing in SMA Treatment | mySMAteam [mysmateam.com]
limitations of RG7800 as a therapeutic for SMA
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of RG7800 (also known as RO6885247) in the context of Spinal Muscular Atrophy (SMA) research. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and highlight the key limitations of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Q1: We are observing significant variability in Survival of Motor Neuron (SMN) protein expression in our cell-based assays after this compound treatment. What could be the cause?
A1: Variability in SMN protein levels can stem from several factors:
-
Cell Line Instability: Ensure you are using a stable cell line with a consistent number of SMN2 gene copies. Genetic drift in culture can alter the response to splicing modifiers.
-
Assay Timing: The pharmacodynamics of this compound can influence the optimal time point for analysis. It is recommended to perform a time-course experiment to determine the peak of full-length SMN2 mRNA and subsequent SMN protein expression. In clinical trials, SMN protein levels were measured after 12 weeks of treatment to observe a twofold increase[1].
-
Compound Stability: this compound, like any small molecule, can degrade over time. Ensure proper storage of the compound and use freshly prepared solutions for each experiment.
-
Cell Density and Health: Over-confluent or unhealthy cells may not respond optimally to treatment. Standardize your cell seeding density and monitor cell health throughout the experiment.
Q2: Our in vitro experiments are showing unexpected cytotoxicity at concentrations where we expect to see splicing modulation. Is this a known issue with this compound?
A2: Yes, off-target effects and cytotoxicity have been associated with this compound and its analogs. Preclinical studies identified several properties of this compound that could contribute to adverse effects, including:
-
Interaction with the cardiac voltage-sensitive potassium channel hERG.[1]
-
Potential for phospholipidosis.[1]
-
Phototoxic potential.[1]
If you are observing cytotoxicity, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to identify a therapeutic window where SMN2 splicing is corrected without significant cell death.
-
Control Compounds: Include a negative control (vehicle) and a positive control with a known, more specific SMN2 splicing modifier like risdiplam, if available, to benchmark the observed toxicity.
-
Alternative Assays: Use multiple methods to assess cell viability (e.g., MTT assay, trypan blue exclusion, and a marker of apoptosis like cleaved caspase-3) to understand the nature of the cell death.
Q3: How can we proactively monitor for potential off-target splicing events in our experiments with this compound?
A3: Monitoring for off-target effects is crucial, as analogs to this compound have been shown to alter the splicing of other genes.[2] A suggested workflow to identify these events is as follows:
-
RNA-Sequencing: The most comprehensive approach is to perform transcriptome-wide RNA-sequencing on samples treated with this compound versus vehicle-treated controls.
-
Bioinformatic Analysis: Analyze the RNA-seq data for changes in splicing patterns, including exon skipping, exon inclusion, intron retention, and the use of alternative splice sites.
-
Validation: Validate the findings from RNA-seq using reverse transcription-polymerase chain reaction (RT-PCR) with primers designed to flank the identified alternatively spliced regions.
Frequently Asked Questions (FAQs)
Q1: What was the primary limitation that led to the discontinuation of this compound's clinical development?
A1: The clinical development of this compound was halted due to significant safety findings in a long-term preclinical toxicology study. Specifically, non-reversible histological changes were observed in the retina of cynomolgus monkeys after 39 weeks of daily dosing. This retinal toxicity was a critical finding that led to the suspension of the MOONFISH clinical trial in 2015 as a precautionary measure, even though no similar adverse events were observed in human participants at the doses studied.
Q2: What were the key findings from the human clinical trials of this compound before they were stopped?
A2: The MOONFISH trial (Phase 1b/2a) was initiated to evaluate the safety, tolerability, and efficacy of this compound in adults and children with SMA. Despite its discontinuation, the trial provided the first in vivo proof of mechanism for an SMN2 splicing modifier. The key positive finding was that this compound treatment led to a dose-dependent, up to twofold increase in SMN protein levels in the blood of SMA patients. No serious adverse events related to the drug were reported in the human participants before the trial was suspended.
Q3: What are the known off-target effects and challenging pharmacokinetic properties of this compound?
A3: Beyond the retinal toxicity observed in monkeys, preclinical studies identified several properties of this compound that could lead to off-target effects. These include interactions with the cardiac hERG channel, a large volume of distribution, the potential for phospholipidosis, and phototoxicity. The large volume of distribution suggests that the compound spreads extensively into tissues, which can complicate dosing and contribute to off-target effects. Furthermore, related small molecules have been shown to cause widespread changes in the splicing of genes other than SMN2.
Q4: How does this compound compare to its successor compound, risdiplam (RG7916)?
A4: Risdiplam was developed to improve upon the safety and pharmacokinetic profile of this compound. The research focus shifted to creating a compound with a better safety profile after the toxicity issues with this compound came to light. Risdiplam was selected for further clinical development due to its improved in vitro potency on SMN2 splicing, better drug metabolism characteristics (including a suitable half-life and wide tissue distribution), and a more favorable preclinical safety profile compared to this compound.
Quantitative Data Summary
Table 1: Summary of this compound MOONFISH Clinical Trial
| Parameter | Description | Reference |
| Trial Name | MOONFISH (NCT02240355) | |
| Phase | Phase 1b/2a | |
| Status | Terminated | |
| Primary Objective | To investigate the safety and tolerability of this compound. | |
| Key Efficacy Finding | Up to a twofold increase in SMN protein levels in blood. | |
| Reason for Discontinuation | Precautionary measure due to safety findings in a parallel long-term animal toxicology study. |
Table 2: Preclinical Toxicology Findings for this compound
| Species | Study Duration | Key Finding | Implication | Reference |
| Cynomolgus Monkey | 39 weeks (long-term) | Non-reversible histological changes in the retina. | Halted clinical development due to safety concerns. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on SMN2 Exon 7 Splicing
This protocol describes a method to quantify the effect of this compound on the inclusion of exon 7 in SMN2 mRNA in a cell culture model.
-
Cell Culture:
-
Culture SMA patient-derived fibroblasts or a suitable cell line (e.g., HEK293) in the recommended medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Replace the medium in the 6-well plates with the medium containing this compound or vehicle.
-
Incubate for 24-48 hours.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or probe-based master mix.
-
Use primers specifically designed to amplify either the full-length SMN2 transcript (including exon 7) or the transcript lacking exon 7 (Δ7). A housekeeping gene (e.g., GAPDH) should be used for normalization.
-
Perform the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of full-length SMN2 and SMN2Δ7 transcripts using the ΔΔCt method.
-
Express the results as a ratio of full-length to Δ7 transcript or as a percentage of exon 7 inclusion.
-
Protocol 2: Western Blot for SMN Protein Quantification
This protocol details the quantification of SMN protein levels following this compound treatment.
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1. A longer incubation time (e.g., 48-72 hours) may be necessary to observe changes in protein levels.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMN protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensity for SMN protein and a loading control (e.g., β-actin or GAPDH).
-
Normalize the SMN protein signal to the loading control and compare the levels between treated and control samples.
-
Visualizations
Caption: Mechanism of this compound in modifying SMN2 pre-mRNA splicing to promote Exon 7 inclusion.
Caption: Workflow for assessing the efficacy and toxicity of this compound in preclinical research.
Caption: Logical flow of the development and subsequent discontinuation of this compound for SMA therapy.
References
Technical Support Center: RG7800 and Off-Target Splicing Mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating off-target splicing of RG7800, a small molecule SMN2 splicing modifier.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available small molecule designed to correct the splicing of Survival of Motor Neuron 2 (SMN2) pre-mRNA.[1][2] In Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, and the SMN2 gene produces predominantly a non-functional, truncated SMN protein due to the exclusion of exon 7 during splicing.[1][2] this compound modulates the splicing machinery to promote the inclusion of exon 7 in the final SMN2 mRNA transcript, leading to an increased production of full-length, functional SMN protein.[1] This was shown to increase SMN protein levels up to two-fold in clinical trials.
Q2: What are the known off-target effects of this compound?
The clinical development of this compound was halted due to safety concerns arising from off-target effects observed in preclinical toxicology studies, specifically non-reversible retinal toxicity in monkeys. In addition to tissue-specific toxicity, studies on the selectivity of this compound revealed that it can promote the alternative splicing of other genes, including Forkhead Box M1 (FOXM1) and MAP Kinase Activating Death Domain (MADD). These genes are involved in critical cellular processes such as cell cycle regulation and apoptosis, and their unintended modulation can lead to adverse effects.
Q3: What are general strategies to mitigate off-target splicing of small molecule modulators like this compound?
Mitigating off-target splicing of small molecules involves a multi-pronged approach focused on improving selectivity and reducing unintended interactions with the cellular splicing machinery. Key strategies include:
-
Medicinal Chemistry Approaches:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compound (this compound) to identify key pharmacophores responsible for on-target and off-target activity. The goal is to design analogs with improved selectivity. The development of risdiplam from this compound is an example of such an optimization process, resulting in a molecule with a more favorable preclinical safety profile.
-
Conformational Restriction: Introducing conformational constraints into the molecule to reduce its flexibility and limit its ability to bind to unintended off-target RNA or protein structures.
-
-
Molecular and Cellular Biology Approaches:
-
Targeted Delivery: Developing delivery systems (e.g., lipid nanoparticles, antibody-drug conjugates) to increase the concentration of the compound in target tissues while minimizing exposure to sensitive tissues like the retina.
-
Dose Optimization: Carefully titrating the dose to find a therapeutic window that maximizes on-target efficacy while minimizing off-target effects.
-
-
Computational and Screening Methods:
-
In Silico Off-Target Prediction: Utilizing computational models to predict potential off-target binding sites on a transcriptome-wide scale.
-
High-Throughput Screening: Employing cell-based reporter assays (e.g., minigene assays) for a panel of known off-target genes to screen for more selective compounds in the early stages of drug discovery.
-
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when working with this compound or similar splicing modifiers.
| Issue | Possible Cause | Recommended Action |
| High cellular toxicity at effective concentrations | Off-target splicing affecting essential genes. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct RNA-sequencing to identify affected off-target genes. 3. Consider using a more selective analog if available. |
| Inconsistent on-target (SMN2) splicing efficacy | Cellular context-dependent effects; variability in splicing factor expression. | 1. Ensure consistent cell culture conditions (passage number, density). 2. Profile the expression of key splicing factors in your cell model. 3. Normalize SMN2 splicing data to a housekeeping gene. |
| Observed phenotype does not correlate with SMN protein levels | Off-target effects are contributing to the observed phenotype. | 1. Perform a comprehensive transcriptomic analysis (RNA-seq) to assess global splicing changes. 2. Validate key off-target splicing events using RT-qPCR. 3. Use control compounds to dissect on-target versus off-target phenotypic effects. |
Experimental Protocols
1. Global Splicing Analysis using RNA-Sequencing
This protocol outlines a workflow to identify on-target and off-target splicing events induced by this compound.
Caption: Workflow for identifying off-target splicing events.
2. Validation of Off-Target Splicing by RT-qPCR
-
Primer Design: Design primers flanking the putative alternative splicing event. One primer pair should amplify the inclusion isoform, and another should amplify the exclusion isoform.
-
Reverse Transcription: Convert total RNA from treated and control cells into cDNA.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay to quantify the relative abundance of the inclusion and exclusion isoforms.
-
Data Analysis: Calculate the percent spliced in (PSI) or the ratio of inclusion to exclusion isoforms to determine the effect of this compound on the splicing of the off-target gene.
Signaling Pathways and Logical Relationships
This compound On-Target and Off-Target Splicing
This diagram illustrates the intended on-target effect of this compound on SMN2 and its unintended off-target effects on other genes.
Caption: this compound's on-target and off-target splicing pathways.
Logical Relationship for Mitigating Off-Target Effects
This diagram outlines the logical steps to develop a more selective splicing modulator.
Caption: Strategy for developing a safer splicing modulator.
References
Validation & Comparative
A Comparative Analysis of RG7800 and Risdiplam (RG7916) Efficacy in Spinal Muscular Atrophy
A comprehensive guide for researchers and drug development professionals on the performance of two key SMN2 splicing modifiers in the treatment of Spinal Muscular Atrophy (SMA), supported by experimental data.
This guide provides an objective comparison of the efficacy of RG7800 and its successor, Risdiplam (RG7916), two orally administered small molecules designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) gene. The primary therapeutic goal for Spinal Muscular Atrophy (SMA) is to increase the production of functional Survival Motor Neuron (SMN) protein, which is deficient in this debilitating neuromuscular disease. Both this compound and Risdiplam aim to achieve this by promoting the inclusion of exon 7 in the SMN2 pre-mRNA, leading to the synthesis of full-length, functional SMN protein.[1] While this compound showed initial promise, its clinical development was halted due to safety concerns observed in animal studies.[1][2] Risdiplam was subsequently developed with an improved safety and specificity profile and has since gained regulatory approval for the treatment of SMA.[3]
Mechanism of Action: Enhancing Full-Length SMN Protein Production
Spinal Muscular Atrophy is caused by mutations or deletions in the SMN1 gene, which is the primary producer of the SMN protein essential for motor neuron survival. A second gene, SMN2, can also produce SMN protein, but due to an alternative splicing event that typically excludes exon 7, it predominantly generates a truncated, non-functional protein. Both this compound and Risdiplam are designed to correct this splicing defect in SMN2 pre-mRNA.
These small molecules act as SMN2 splicing modifiers. They bind to specific sites on the SMN2 pre-mRNA, including the 5' splice site of intron 7 and an exonic splicing enhancer in exon 7. This binding facilitates the recruitment of the splicing machinery to include exon 7 in the final mRNA transcript. The resulting full-length mRNA is then translated into a functional SMN protein, thereby compensating for the deficiency caused by the non-functional SMN1 gene. Risdiplam is reported to be an improved version of this compound, with greater specificity for SMN2 and a more favorable pharmacokinetic and pharmacodynamic profile.
References
A Comparative Guide to SMN2 Splicing Modulators: RG7800 (Risdiplam) and Nusinersen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two leading therapies for Spinal Muscular Atrophy (SMA), RG7800 (the precursor to risdiplam) and nusinersen. Both drugs function by modulating the splicing of the Survival of Motor Neuron 2 (SMN2) gene to increase the production of functional SMN protein, which is deficient in SMA. This document summarizes their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them.
Mechanism of Action: Two Strategies to Include Exon 7
The underlying cause of SMA is a deficiency of the SMN protein due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of SMN2 transcripts, resulting in a truncated, non-functional protein. Both risdiplam and nusinersen aim to correct this splicing defect.
Risdiplam (an orally available small molecule developed from this compound) acts by binding to two specific sites on the SMN2 pre-messenger RNA (pre-mRNA). It interacts with the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) of intron 7.[1] This dual-binding mechanism stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, effectively promoting the inclusion of exon 7 into the final mRNA transcript.[1]
Nusinersen , on the other hand, is an antisense oligonucleotide (ASO). It is designed to bind to a specific sequence within intron 7 of the SMN2 pre-mRNA known as the intronic splicing silencer N1 (ISS-N1).[2][3] By binding to this site, nusinersen blocks the binding of splicing repressor proteins, such as heterogeneous nuclear ribonucleoprotein A1/A2 (hnRNP A1/A2), thereby preventing the exclusion of exon 7 during splicing.[4]
References
A Comparative Guide to RG7800 and Risdiplam: Structural and Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecules, RG7800 and Risdiplam, both designed as splicing modifiers for the Survival of Motor Neuron 2 (SMN2) gene for the treatment of Spinal Muscular Atrophy (SMA). Risdiplam was developed as a structurally optimized successor to this compound, exhibiting an improved pharmacological and safety profile. This document outlines their structural differences, comparative efficacy and selectivity, and the experimental methodologies used for their evaluation.
Structural Evolution: From this compound to Risdiplam
Risdiplam (formerly RG7916 or RO7034067) is a pyridopyrimidinone derivative that emerged from a medicinal chemistry optimization program aimed at improving the properties of its predecessor, this compound (also known as RO6885247).[1] The development of this compound was halted due to retinal toxicity observed in long-term preclinical studies in monkeys.[2][3]
The chemical modifications incorporated into the Risdiplam structure were designed to enhance potency, selectivity, and metabolic stability while mitigating the safety concerns associated with this compound.[1][4] Key structural differences include alterations to the solvent-exposed basic amine moiety, which led to a reduction in the molecule's basicity (pKa). This change was instrumental in preventing off-target effects such as hERG channel inhibition and phospholipidosis, which were concerns with this compound.
Comparative Performance: Efficacy, Selectivity, and Safety
Experimental data demonstrates Risdiplam's superior profile compared to this compound in several key areas.
In Vitro Potency and Selectivity
The potency of both compounds in modulating the splicing of SMN2 and the off-target gene FOXM1 (Forkhead box protein M1) was assessed using a cellular assay. Risdiplam exhibited significantly higher potency for SMN2 splicing and a greater selectivity window over FOXM1.
| Compound | SMN2 Splicing EC50 [nM] | FOXM1 Splicing EC50 [nM] | SMN Protein EC1.5x [nM] | Selectivity Ratio (FOXM1/SMN2) |
| Risdiplam (1) | 4 | 67 | 29 | 16.75 |
| This compound (2) | 23 | 247 | 87 | 10.74 |
| Table 1: In vitro potency and selectivity of Risdiplam and this compound. Data sourced from Ratni et al., 2018. |
Safety and Tolerability
The primary driver for the discontinuation of this compound development was the observation of retinal toxicity in cynomolgus monkeys after 39 weeks of daily oral dosing. Subsequent research and optimization led to the development of Risdiplam, which demonstrated a larger safety window in preclinical models, including a reduced risk of retinal toxicity. The improved safety profile of Risdiplam is attributed to its enhanced selectivity and optimized pharmacokinetic properties.
Mechanism of Action: SMN2 Splicing Modification
Both this compound and Risdiplam share the same fundamental mechanism of action. They are small molecules that bind to the SMN2 pre-mRNA and modify its splicing to promote the inclusion of exon 7. The exclusion of exon 7 from the majority of SMN2 transcripts is the primary reason for the production of a truncated, non-functional SMN protein. By facilitating exon 7 inclusion, these compounds increase the production of full-length, functional SMN protein.
Research suggests that Risdiplam and its analogues bind to two distinct sites on the SMN2 pre-mRNA: the 5' splice site (5'ss) of intron 7 and an exonic splicing enhancer (ESE2) within exon 7. This dual-binding mechanism is believed to contribute to the high selectivity of Risdiplam for SMN2.
Experimental Protocols
The following are representative protocols for the key assays used to characterize and compare SMN2 splicing modifiers like this compound and Risdiplam.
SMN2 Splicing Reporter Assay (Luciferase-Based)
This assay is commonly used in high-throughput screening to identify and characterize compounds that modulate SMN2 splicing.
Objective: To quantify the inclusion of SMN2 exon 7 in a cellular context.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) is engineered to express a reporter construct. This construct typically contains a fragment of the SMN2 gene, including exons 6, 7, and 8, and their intervening introns, fused to a luciferase reporter gene. The fusion is designed such that luciferase is only in-frame and expressed when exon 7 is included in the final mRNA transcript.
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound, Risdiplam) are serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24-48 hours) to allow for changes in splicing and reporter protein expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the amount of correctly spliced reporter protein, is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to cell viability if necessary. The EC50 value, the concentration at which a compound elicits a half-maximal response, is calculated from the dose-response curve.
RT-PCR Analysis of SMN2 Exon 7 Inclusion
This method directly measures the ratio of SMN2 mRNA transcripts that either include or exclude exon 7.
Objective: To determine the relative abundance of full-length SMN2 mRNA and SMN2Δ7 mRNA.
Methodology:
-
Cell Culture and Treatment: SMA patient-derived fibroblasts or other relevant cell types are cultured and treated with various concentrations of the test compounds for a defined period.
-
RNA Extraction: Total RNA is isolated from the treated cells using a standard RNA extraction kit. The quality and quantity of the RNA are assessed.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The cDNA is then used as a template for PCR amplification. Primers are designed to flank exon 7, such that two different sized products will be generated: a larger product corresponding to the full-length transcript (including exon 7) and a smaller product corresponding to the transcript lacking exon 7 (SMN2Δ7).
-
Gel Electrophoresis or Quantitative PCR (qPCR):
-
Gel Electrophoresis: The PCR products are separated by size on an agarose gel. The intensity of the bands corresponding to the two isoforms is quantified using densitometry.
-
qPCR: Alternatively, real-time quantitative PCR can be performed using probes specific for the full-length and Δ7 transcripts to provide a more precise quantification.
-
-
Data Analysis: The ratio of full-length SMN2 to SMN2Δ7 is calculated for each treatment condition and compared to the vehicle control.
Conclusion
The development of Risdiplam from this compound represents a successful example of targeted drug optimization. Through strategic chemical modifications, the potency and selectivity of the parent compound were enhanced, while critical safety liabilities were addressed. The comparative data clearly positions Risdiplam as a superior therapeutic candidate with a more favorable risk-benefit profile for the treatment of Spinal Muscular Atrophy. The experimental methodologies outlined provide a robust framework for the continued evaluation of novel SMN2 splicing modifiers.
References
A Comparative Analysis of RG7800 and Branaplam: SMN2 Splicing Modulators for Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational small molecule SMN2 splicing modifiers, RG7800 and Branaplam, which were developed for the treatment of Spinal Muscular Atrophy (SMA). Both compounds aimed to increase the production of functional Survival of Motor Neuron (SMN) protein by correcting the splicing of the SMN2 gene. This analysis summarizes their mechanisms of action, presents available preclinical and clinical data, and details the experimental protocols used in their evaluation.
Introduction and Mechanism of Action
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the SMN protein, primarily due to mutations or deletions in the SMN1 gene. A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein. Both this compound and Branaplam are orally bioavailable small molecules designed to modulate the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the levels of full-length, functional SMN protein.[1][2] Their proposed mechanism involves stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of SMN2 exon 7.[3]
Despite their similar therapeutic goals, the development of both this compound and Branaplam for SMA was discontinued. This compound (also known as RO6885247) development was halted due to safety concerns related to retinal toxicity observed in long-term preclinical studies in monkeys.[4][5] The development of Branaplam (also known as LMI070 or NVS-SM1) for SMA was discontinued by Novartis due to the rapidly evolving treatment landscape for the disease, although it was not due to safety or efficacy issues within the SMA clinical trial. Subsequently, the development of Branaplam for Huntington's disease was also stopped due to safety concerns, specifically peripheral neuropathy.
Preclinical Data Comparison
Preclinical studies in mouse models of SMA were crucial for evaluating the initial efficacy of both this compound and Branaplam. These studies demonstrated that both compounds could increase SMN protein levels and improve survival and motor function in these models.
| Parameter | This compound | Branaplam |
| Animal Model | SMNΔ7 Mice | SMNΔ7 Mice |
| SMN Protein Increase | Dose-dependent increase in SMN protein levels in the central nervous system (CNS) and peripheral tissues. A 100% or greater increase in SMN protein in the CNS robustly improved the phenotype. | Dose-dependent increase in full-length SMN RNA and protein levels. |
| Survival | Significant extension of survival. | Extended survival. |
| Motor Function | Improvement in motor function. | Improvement in motor function. |
Clinical Data Comparison
Direct comparative clinical trials between this compound and Branaplam have not been conducted. The available data comes from separate clinical trials in different patient populations, making a direct comparison challenging.
This compound (MOONFISH Trial)
The MOONFISH trial was a Phase 2, randomized, double-blind, placebo-controlled study in adult and adolescent patients with SMA.
| Parameter | This compound (10 mg, once daily for 12 weeks) | Placebo |
| Patient Population | Adult and adolescent SMA patients | Adult and adolescent SMA patients |
| Full-Length SMN2 mRNA to SMN2Δ7 mRNA Ratio (in whole blood) | Up to a three-fold increase from baseline. | Not reported |
| SMN Protein Levels (in whole blood) | Up to a two-fold increase from baseline. | Not reported |
Branaplam (NCT02268552 Trial)
This was an open-label, Phase 1/2 trial in infants with SMA Type 1. The full results of this study have not been published, but some interim data have been presented.
| Parameter | Branaplam (once-weekly oral administration) |
| Patient Population | Infants with SMA Type 1 (younger than 6 months) |
| Motor Function (CHOP INTEND Score) | Median improvement of 4.5 points after 86 days of treatment (in 8 patients). |
| Median improvement of 7.0 points after 127 days of treatment (in 5 patients). |
Note: The Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND) is a 16-item scale that assesses motor skills in infants with neuromuscular disorders, with a maximum score of 64. A minimal clinically important difference has been estimated to be between 3.4 to 4.0 points.
Experimental Protocols
SMN2 mRNA Splicing Analysis by RT-qPCR
Objective: To quantify the relative levels of full-length SMN2 mRNA (containing exon 7) and SMN2 mRNA lacking exon 7 (SMN2Δ7).
Methodology:
-
RNA Extraction: Total RNA is extracted from whole blood samples using a commercially available kit (e.g., PAXgene Blood RNA Kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
Real-Time Quantitative PCR (RT-qPCR): A multiplex TaqMan real-time PCR assay is performed using specific primers and probes for full-length SMN2 and SMN2Δ7. A housekeeping gene (e.g., GAPDH, PGK1) is used as an endogenous control for normalization.
-
Data Analysis: The relative expression of each transcript is calculated using the comparative Ct (ΔΔCt) method. The ratio of full-length SMN2 to SMN2Δ7 mRNA is then determined.
SMN Protein Quantification by ELISA
Objective: To measure the concentration of SMN protein in biological samples.
Methodology:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood by density gradient centrifugation. Cell lysates are then prepared using a suitable lysis buffer containing protease inhibitors.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA is performed using a commercially available kit.
-
A capture antibody specific for SMN protein is pre-coated onto the wells of a microplate.
-
Standards and samples (cell lysates) are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of SMN protein in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of recombinant SMN protein.
Motor Function Assessment using CHOP INTEND
Objective: To evaluate motor function in infants with SMA.
Methodology: The CHOP INTEND is a 16-item observational scale administered by a trained examiner. Each item assesses a specific motor skill and is scored on a 5-point scale from 0 (no response) to 4 (complete response). The total score ranges from 0 to 64. The assessment is typically performed when the infant is in an alert and calm state.
Visualizations
Caption: Mechanism of action of SMN2 splicing modulators.
Caption: General experimental workflow for evaluation.
Conclusion
Both this compound and Branaplam demonstrated proof-of-concept as orally available SMN2 splicing modifiers, showing the potential to increase functional SMN protein levels in both preclinical models and SMA patients. However, their clinical development for SMA was ultimately halted for different reasons. The data from their respective studies provide valuable insights into the therapeutic potential and challenges of small molecule approaches for treating SMA and other splicing-related disorders. The distinct safety profiles and patient populations studied underscore the importance of comprehensive preclinical and clinical evaluation in drug development.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smanewstoday.com [smanewstoday.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. smanewstoday.com [smanewstoday.com]
Comparative Analysis of RG7800's Mechanism of Action in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RG7800, an investigational small molecule designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) gene, with other therapeutic alternatives for Spinal Muscular Atrophy (SMA). We will delve into its mechanism of action, present supporting experimental data from various cell lines and models, and provide detailed experimental protocols for validation.
Spinal Muscular Atrophy is a debilitating neuromuscular disease caused by the deletion or mutation of the SMN1 gene, leading to insufficient levels of the SMN protein, which is critical for motor neuron survival.[1] A second gene, SMN2, can produce some functional SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it only generates low amounts of the full-length, stable protein.[1][2] this compound was developed as an oral, selective SMN2 splicing modifier to increase the inclusion of exon 7 and thereby boost the production of functional SMN protein.[1][2]
Mechanism of Action: Promoting SMN2 Exon 7 Inclusion
This compound is a pyridopyrimidinone small molecule that directly targets the SMN2 pre-messenger RNA (pre-mRNA). It facilitates the inclusion of exon 7 during the splicing process, shifting the equilibrium from the production of a truncated, unstable SMNΔ7 protein to the full-length, functional SMN protein. This mechanism addresses the underlying molecular defect in SMA.
Validation Data: Effect of this compound on SMN Expression
Clinical and preclinical studies have demonstrated that this compound effectively modulates SMN2 splicing, leading to increased levels of full-length SMN2 mRNA and SMN protein. Oral administration in healthy adults and SMA patients resulted in up to a two-fold increase in SMN protein levels in the blood. In mouse models of SMA, this compound treatment led to a dose-dependent increase in SMN protein, improved motor function, and increased survival.
| Model System | Key Findings | Reference |
| Healthy Adult Volunteers | Dose-dependent increase in the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA in blood. | |
| SMA Patients (Type 2 & 3) | Up to a 2-fold increase in SMN protein levels in blood from baseline. | |
| SMA Mouse Models (C/C-allele) | Dose-dependent, parallel increase in SMN protein levels in the central nervous system (CNS) and peripheral tissues (e.g., muscle). | |
| SMA Patient Fibroblasts | Increased inclusion of exon 7 in SMN2 mRNA transcripts. | |
| Motor Neuron Cell Lines (NSC34) | Used in high-throughput screening to identify SMN2 splicing modifiers like this compound. | |
| SMA patient-derived iPSCs | Validation of splicing correction and alleviation of disease-related phenotypes (e.g., reduced cell death, increased neurite length). |
Comparison with Alternative SMN2 Splicing Modifiers
The development of this compound was a significant step, but it was halted due to off-target retinal toxicity observed in long-term animal studies. This led to the development of Risdiplam (RG7916), an optimized compound with an improved safety profile and higher specificity. Several other molecules targeting SMN2 splicing have also been developed.
| Compound | Modality | Mechanism of Action | Administration | Key Characteristics |
| This compound | Small Molecule | Binds to SMN2 pre-mRNA to promote exon 7 inclusion. | Oral | First-generation oral splicing modifier; development halted due to safety concerns. |
| Risdiplam (Evrysdi®) | Small Molecule | Binds to two sites on SMN2 pre-mRNA, stabilizing the U1 snRNP binding to the 5' splice site of intron 7. | Oral | Optimized from this compound with enhanced specificity and a better safety profile; FDA-approved. |
| Branaplam | Small Molecule | Orally administered small molecule that modifies SMN2 splicing, similar to Risdiplam. | Oral | Was in clinical development for SMA; trials were later suspended. |
| Nusinersen (Spinraza®) | Antisense Oligonucleotide (ASO) | Binds to an intronic splicing silencer site (ISS-N1) in intron 7 of the SMN2 pre-mRNA, blocking inhibitory splicing factors. | Intrathecal | First FDA-approved therapy for SMA; requires regular spinal injections. |
Experimental Protocols for Validation
Validating the mechanism of action for an SMN2 splicing modifier involves quantifying changes in both mRNA splicing and protein expression in relevant cellular models.
Protocol: Assessment of SMN2 Splicing and Protein Expression
-
Cell Culture and Treatment:
-
Culture SMA patient-derived fibroblasts or iPSC-derived motor neurons in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of the splicing modifier (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24-72 hours).
-
-
RNA Extraction and RT-qPCR:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for full-length SMN2 (spanning the exon 6-7 junction) and SMN2Δ7 (spanning the exon 6-8 junction).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the ratio of full-length SMN2 to SMN2Δ7 to determine the splicing correction efficiency.
-
-
Protein Extraction and Quantification (Western Blot or ELISA):
-
Lyse a parallel set of treated cells in RIPA buffer containing protease inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
For Western Blot: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against SMN protein, followed by a secondary antibody. Use an antibody for a loading control (e.g., β-actin).
-
For ELISA: Use a SMN-specific ELISA kit according to the manufacturer's instructions to quantify the total SMN protein concentration in the lysates.
-
Analyze the data to determine the fold-change in SMN protein levels relative to the vehicle control.
-
References
A Head-to-Head Comparison of SMA Therapies: Risdiplam, Nusinersen, and Onasemnogene Abeparvovec
For Researchers, Scientists, and Drug Development Professionals
Spinal Muscular Atrophy (SMA) is a rare, debilitating genetic disorder characterized by the loss of motor neurons and progressive muscle wasting. The treatment landscape for SMA has been revolutionized by the approval of three distinct therapies: RG7800 (risdiplam, marketed as Evrysdi), nusinersen (Spinraza), and onasemnogene abeparvovec (Zolgensma). While direct head-to-head clinical trials are lacking, this guide provides a comprehensive comparison of these therapies based on available data from clinical trials and indirect treatment comparisons. We delve into their mechanisms of action, experimental protocols from pivotal studies, and comparative efficacy and safety data to inform research and drug development efforts.
Mechanisms of Action: Three Distinct Approaches to SMN Protein Enhancement
The underlying cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene. All three approved therapies aim to increase the amount of functional SMN protein, but they achieve this through different biological mechanisms.
Risdiplam (this compound/Evrysdi) and Nusinersen (Spinraza): SMN2 Splicing Modification
Both risdiplam and nusinersen target the SMN2 gene, a paralog of SMN1. The SMN2 gene produces some functional SMN protein, but due to an alternative splicing event that excludes exon 7, the majority of the protein produced is truncated and unstable.[1] Risdiplam, an orally administered small molecule, and nusinersen, an intrathecally administered antisense oligonucleotide, are both SMN2 splicing modifiers.[1][2][3][4] They work by binding to the SMN2 pre-messenger RNA (pre-mRNA) and preventing the exclusion of exon 7 during splicing. This results in the production of more full-length, functional SMN protein.
Onasemnogene Abeparvovec (Zolgensma): Gene Replacement Therapy
Onasemnogene abeparvovec takes a different approach by directly addressing the defective SMN1 gene. It is a gene therapy that uses a non-replicating adeno-associated virus 9 (AAV9) vector to deliver a functional copy of the human SMN1 gene to motor neuron cells. This allows the cells to produce their own functional SMN protein, thereby compensating for the faulty SMN1 gene. It is administered as a one-time intravenous infusion.
Pivotal Clinical Trial Protocols
The efficacy and safety of these therapies were established in several key clinical trials. Understanding the methodologies of these studies is crucial for interpreting the comparative data.
Risdiplam (this compound/Evrysdi)
FIREFISH (NCT02913482)
-
Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of risdiplam in infants with Type 1 SMA.
-
Study Design: A two-part, open-label study. Part 1 was a dose-finding phase, and Part 2 was a confirmatory phase at the selected dose.
-
Participants: Infants aged 1 to 7 months with a genetic diagnosis of SMA and two copies of the SMN2 gene.
-
Intervention: Oral risdiplam administered daily.
-
Primary Outcome Measures: The proportion of infants sitting without support for at least 5 seconds after 12 months of treatment (Part 2). Safety and tolerability were also primary endpoints.
-
Key Secondary Outcome Measures: Survival without permanent ventilation, and motor milestones as assessed by the Hammersmith Infant Neurological Examination (HINE-2) and the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND).
SUNFISH (NCT02908685)
-
Objective: To evaluate the efficacy and safety of risdiplam in a broad population of patients with Type 2 or 3 SMA.
-
Study Design: A two-part, multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Children and adults aged 2 to 25 years with Type 2 or non-ambulant Type 3 SMA.
-
Intervention: Part 2 randomized participants (2:1) to receive either oral risdiplam or placebo daily for 12 months, after which all participants received risdiplam in an open-label extension.
-
Primary Outcome Measure: Change from baseline in the 32-item Motor Function Measure (MFM32) total score at 12 months.
-
Key Secondary Outcome Measures: Change from baseline in the Revised Upper Limb Module (RULM) score.
Nusinersen (Spinraza)
ENDEAR (NCT02193074)
-
Objective: To assess the efficacy and safety of nusinersen in infants with infantile-onset (Type 1) SMA.
-
Study Design: A Phase 3, randomized, double-blind, sham-procedure controlled, multicenter study. The study was terminated early due to positive interim analysis results.
-
Participants: Infants ≤7 months of age at screening with a genetic diagnosis of SMA and two copies of the SMN2 gene.
-
Intervention: Participants were randomized (2:1) to receive either intrathecal nusinersen or a sham procedure. Dosing was administered on days 1, 15, 29, 64, and then every 4 months.
-
Primary Outcome Measures: Proportion of motor milestone responders as assessed by the HINE Section 2 and time to death or permanent ventilation.
-
Key Secondary Outcome Measures: CHOP INTEND scores.
CHERISH (NCT02292537)
-
Objective: To evaluate the efficacy and safety of nusinersen in children with later-onset (Type 2) SMA.
-
Study Design: A Phase 3, multicenter, randomized, double-blind, sham-procedure controlled study.
-
Participants: Children aged 2 to 12 years with a diagnosis of SMA, symptom onset after 6 months of age, and the ability to sit independently but not walk independently.
-
Intervention: Participants were randomized (2:1) to receive intrathecal nusinersen or a sham procedure on days 1, 29, 85, and 274.
-
Primary Outcome Measure: Least-squares mean change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.
-
Key Secondary Outcome Measures: Percentage of participants with a clinically meaningful improvement in HFMSE score.
Onasemnogene Abeparvovec (Zolgensma)
STR1VE (NCT03306277)
-
Objective: To evaluate the safety and efficacy of onasemnogene abeparvovec in symptomatic patients with infantile-onset SMA.
-
Study Design: An open-label, single-arm, single-dose, multicenter, Phase 3 trial.
-
Participants: Infants younger than 6 months with SMA with bi-allelic SMN1 mutations and one or two copies of the SMN2 gene.
-
Intervention: A single, one-time intravenous infusion of onasemnogene abeparvovec.
-
Co-Primary Outcome Measures: Independent sitting for 30 seconds or longer at the 18-month study visit and survival (absence of death or permanent ventilation) at 14 months of age.
-
Key Secondary Outcome Measures: Motor function improvements as measured by CHOP INTEND and Bayley Scales of Infant and Toddler Development, Third Edition (Bayley-III).
Comparative Efficacy and Safety: An Indirect Look
As no head-to-head trials have been conducted, the comparative effectiveness of these therapies is primarily derived from indirect treatment comparisons (ITCs) and matching-adjusted indirect comparisons (MAICs). These analyses use statistical methods to compare data across different clinical trials.
Risdiplam vs. Nusinersen in Type 1 SMA
Multiple indirect comparisons suggest that risdiplam may offer advantages over nusinersen for infants with Type 1 SMA.
| Outcome Measure | Comparison | Result |
| Event-Free Survival | Risdiplam vs. Nusinersen | Hazard Ratio (HR): 0.20 |
| Overall Survival | Risdiplam vs. Nusinersen | HR: 0.26 |
| Motor Milestone Response (HINE-2) | Risdiplam vs. Nusinersen | Odds Ratio (OR): 3.97 |
| Serious Adverse Events | Risdiplam vs. Nusinersen | Lower odds with risdiplam |
Risdiplam vs. Onasemnogene Abeparvovec in Type 1 SMA
Direct comparisons are challenging due to significant differences in the baseline characteristics of patients in the respective clinical trials (FIREFISH for risdiplam and STR1VE-US for onasemnogene abeparvovec). For instance, infants in the FIREFISH trial were older at first dose and had more severe disease at baseline, including a greater need for ventilatory and nutritional support.
SMA Types 2 and 3
A matching-adjusted indirect comparison of risdiplam and nusinersen in patients with Types 2 and 3 SMA was not feasible due to limited overlap between the patient populations in the SUNFISH and CHERISH trials.
Summary and Future Directions
The advent of risdiplam, nusinersen, and onasemnogene abeparvovec has fundamentally altered the prognosis for individuals with SMA. Each therapy presents a unique mechanism of action, route of administration, and body of clinical evidence. While indirect comparisons provide valuable insights, particularly suggesting a favorable profile for risdiplam in Type 1 SMA compared to nusinersen, the absence of direct head-to-head trials necessitates careful interpretation of these findings.
Future research, including real-world evidence and potentially, comparative effectiveness studies, will be crucial to further delineate the relative benefits and risks of these transformative therapies. For drug development professionals, the distinct mechanisms of these agents offer a foundation for exploring combination therapies or developing next-generation treatments that may provide even greater benefits for the SMA community.
References
A Comparative Guide to SMN Protein Isoform Modulation: RG7800 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RG7800, an early investigational SMN2 splicing modifier, with other approved therapies for Spinal Muscular Atrophy (SMA), focusing on their differential effects on Survival of Motor Neuron (SMN) protein isoforms. Experimental data is presented to offer a clear comparison of their performance, alongside detailed methodologies for key experiments.
Spinal Muscular Atrophy is a debilitating neuromuscular disease caused by insufficient levels of the SMN protein. The primary cause is a mutation or deletion of the SMN1 gene. A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in most of the transcribed mRNA. This results in a truncated, unstable protein known as SMNΔ7. Therapeutic strategies largely focus on modulating the splicing of SMN2 to increase the production of the full-length, functional SMN protein (FL-SMN).
Executive Summary of Comparative Efficacy
This compound was a promising oral SMN2 splicing modifier that demonstrated the potential to double the levels of functional SMN protein in both healthy adults and SMA patients.[1][2] However, its clinical development was halted due to safety concerns observed in preclinical toxicology studies.[3] This led to the development of risdiplam (Evrysdi®), a structurally related compound with an improved safety profile. This guide compares the available data on this compound with risdiplam and nusinersen (Spinraza®), another prominent SMN2-targeting therapy.
Quantitative Comparison of SMN Protein Modulation
The following table summarizes the quantitative effects of this compound, risdiplam, and nusinersen on SMN protein and mRNA levels as reported in various studies. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental design, patient populations, and analytical methods.
| Therapeutic Agent | Mechanism of Action | Fold Increase in Full-Length SMN Protein | Fold Increase in Full-Length SMN2 mRNA | Effect on SMNΔ7 Isoform |
| This compound | Small molecule SMN2 splicing modifier | Up to 2-fold[1][2] | Dose-dependent increase | Data not readily available |
| Risdiplam (Evrysdi®) | Small molecule SMN2 splicing modifier | 2 to 6-fold | > 2-fold | Decreased SMN2Δ7 mRNA |
| Nusinersen (Spinraza®) | Antisense oligonucleotide targeting SMN2 pre-mRNA | > 2-fold increase in CSF | Increased inclusion of exon 7 | Data not readily available |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the alternative splicing of SMN2 pre-mRNA and the mechanism by which splicing modifiers like this compound, risdiplam, and nusinersen promote the inclusion of exon 7, leading to the production of full-length, functional SMN protein.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of RG7800
Disclaimer: RG7800 is an investigational drug that was discontinued during clinical trials. A specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available. Therefore, the following procedures are based on general best practices for the disposal of hazardous pharmaceutical and chemical waste in a laboratory setting. Researchers must consult and adhere to their institution's specific Environmental Health & Safety (EHS) guidelines, which may include state and local regulations.
Hazard Identification and Safety Precautions
Given that the development of this compound was halted due to animal toxicity, it must be handled as a hazardous compound. All personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Required PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety goggles with side shields or a face shield.
-
Skin and Body Protection: A laboratory coat or impervious gown.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.
Waste Segregation and Containment
Proper segregation is critical to ensure safe disposal and regulatory compliance. Do not mix this compound waste with non-hazardous laboratory trash or other waste streams.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated labware (e.g., weigh boats, spatulas), contaminated wipes, and PPE.
-
Carefully place all solid waste into a designated, durable, and sealable container. This container should be compatible with the chemical nature of the waste.
-
-
Liquid Waste:
-
Includes solutions containing this compound.
-
Collect liquid waste in a sealable, leak-proof container, preferably plastic and shatter-proof. Ensure the container material is compatible with the solvents used.
-
-
Contaminated Sharps:
-
Includes needles, syringes, or glass Pasteur pipettes that have come into contact with this compound.
-
Dispose of all contaminated sharps immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Pharmaceutical Waste "
-
Chemical Name: "this compound"
-
Primary Hazards: "Toxic," "Handle with Caution"
-
Principal Investigator (PI) Name and Laboratory Contact Information.
Temporary Storage in the Laboratory
Waste containers must be stored safely and securely within the laboratory prior to collection by the institution's EHS department.
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
This area should be secure, away from general lab traffic, and within secondary containment to prevent spills.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible chemicals.
Final Disposal
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Disposal must be conducted by a licensed hazardous waste management company.
-
The standard and required method for destroying hazardous pharmaceutical waste is incineration at a permitted facility.[1][2]
-
Follow all institutional procedures for waste handover and documentation, which may include completing a hazardous waste manifest.
Summary of Hazardous Pharmaceutical Waste Disposal Regulations
The disposal of investigational drugs like this compound is governed by regulations from agencies such as the Environmental Protection Agency (EPA).
| Regulatory Aspect | Requirement | Citation |
| Governing Authority | U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). | [3] |
| Waste Classification | Must be managed as hazardous waste due to toxicity. | [4] |
| Sewer Disposal | Strictly prohibited for hazardous pharmaceutical waste. | |
| Labeling | Containers must be clearly marked as "Hazardous Waste Pharmaceuticals". | |
| Final Treatment | Incineration at a licensed and permitted hazardous waste facility. | |
| Personnel Training | All employees handling hazardous pharmaceutical waste must be trained on proper procedures and emergency protocols. |
This compound Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling RG7800
Disclaimer: No specific Safety Data Sheet (SDS) for RG7800 is publicly available. The following guidance is based on best practices for handling potent, non-volatile, small molecule compounds in a research laboratory setting. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new compound.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of this compound, a small molecule SMN2 splicing modifier used in spinal muscular atrophy research.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Face Shield- N95 Respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Goggles |
| General Laboratory Use | - Nitrile Gloves- Lab Coat- Safety Glasses |
Experimental Protocols: Handling and Storage
General Handling:
-
Engineering Controls: Whenever possible, handle solid this compound in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the supplier's product information sheet for specific storage temperature recommendations.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, clearly labeled, and appropriate hazardous waste container. Do not pour this compound solutions down the drain.[3]
-
Disposal: All this compound waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[4][5]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Response: In the case of a spill, follow the established laboratory spill cleanup procedures. A general workflow for a minor spill is outlined below. For major spills, evacuate the area and contact your institution's EHS office immediately.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of personal exposure, seek immediate medical attention and report the incident to your supervisor and institution's EHS office.
References
- 1. The oral splicing modifier this compound increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nems.nih.gov [nems.nih.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
